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4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine Documentation Hub

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  • Product: 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine
  • CAS: 946682-18-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Properties and Applications of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine

Executive Summary In the landscape of modern drug discovery and proteomics research, privileged scaffolds—molecular frameworks capable of binding to diverse receptor targets—are invaluable. 4-[2-(2,3-Dihydro-1H-inden-5-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and proteomics research, privileged scaffolds—molecular frameworks capable of binding to diverse receptor targets—are invaluable. 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine is a highly specialized biochemical probe that exemplifies this concept. Commercially utilized in proteomics research [1], this compound integrates a basic piperidine pharmacophore with a lipophilic 2,3-dihydro-1H-indene (indane) core via a flexible ethyl ether linkage.

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, synthetic methodologies, and putative pharmacological relevance, particularly its structural alignment with neuroactive Sigma-1 ( σ1​ ) receptor ligands and monoamine modulators.

Physicochemical Properties & Structural Analysis

To predict the pharmacokinetic behavior and target engagement of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine, we must deconstruct its physicochemical profile. The molecule is engineered for high central nervous system (CNS) penetrance and robust receptor binding.

Structural Deconstruction
  • The Piperidine Core: Acts as the primary basic center. At physiological pH, the secondary amine is protonated, allowing it to form critical salt-bridge interactions with conserved acidic residues (e.g., Aspartate or Glutamate) within target receptor pockets.

  • The Ethyl Ether Linker: Provides optimal conformational flexibility. The oxygen atom serves as a hydrogen-bond acceptor, while the two-carbon chain allows the molecule to adopt the necessary geometry to span the distance between a receptor's anchoring residue and its hydrophobic sub-pocket.

  • The Indane Moiety: A rigid, bicyclic lipophilic tail. This region is primed for π−π stacking and hydrophobic interactions, essential for stabilizing the ligand-receptor complex.

Quantitative Data Summary
ParameterValuePharmacological Implication
Molecular Weight 245.36 g/mol Optimal for oral absorption; strictly adheres to Lipinski’s Rule of 5.
Molecular Formula C16H23NOHigh carbon-to-heteroatom ratio drives lipophilicity.
Calculated LogP ~3.8Falls within the ideal range (2.0–5.0) for blood-brain barrier (BBB) penetration.
pKa (Secondary Amine) ~10.4>99% protonated at pH 7.4; critical for electrostatic receptor anchoring.
Topological Polar Surface Area 21.3 ŲExceptionally low TPSA ensures rapid passive diffusion across lipid bilayers.
Rotatable Bonds 4Provides necessary conformational flexibility to adapt to receptor pockets.

Synthesis Methodologies

Synthesizing ether-linked piperidine derivatives requires precision to avoid side reactions, such as the elimination of the alcohol precursor. In our experience, utilizing a Mitsunobu etherification provides the highest yield and stereochemical control.

Protocol: Synthesis via Mitsunobu Etherification

Objective: Synthesize the target ether linkage while preventing elimination side reactions.

Step 1: Preparation of Reactants

  • Action: Dissolve 5-indanol (1.0 eq) and N-Boc-4-(2-hydroxyethyl)piperidine (1.1 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Causality: Anhydrous THF prevents the hydrolysis of the azodicarboxylate reagent, while the argon atmosphere prevents the oxidative degradation of the electron-rich phenol.

Step 2: Phosphine Activation

  • Action: Add Triphenylphosphine (PPh 3​ , 1.2 eq) to the mixture and cool the reaction vessel to 0°C.

  • Causality: Cooling to 0°C is critical to control the highly exothermic formation of the betaine intermediate upon the subsequent addition of the azodicarboxylate.

Step 3: Azodicarboxylate Addition

  • Action: Perform a dropwise addition of Diisopropyl azodicarboxylate (DIAD, 1.2 eq).

  • Causality: DIAD is selected over Diethyl azodicarboxylate (DEAD) due to its superior thermal stability and significantly reduced explosive risk, ensuring a safer and more scalable process.

Step 4: Reaction and Workup (Self-Validation)

  • Action: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validating Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) mobile phase. The complete disappearance of the UV-active 5-indanol spot and the appearance of a new, less polar spot confirms the successful formation of the N-Boc-protected ether intermediate.

Step 5: Deprotection

  • Action: Treat the isolated intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature for 2 hours to remove the Boc protecting group.

  • Self-Validating Check: LC-MS analysis of the crude mixture must reveal a dominant peak at m/z 246.1 [M+H] + , confirming the successful deprotection and the presence of the target compound.

Synthesis SM1 5-Indanol (Nucleophile) Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF, 0°C to RT) SM1->Mitsunobu SM2 N-Boc-4-(2-hydroxyethyl)piperidine (Electrophile precursor) SM2->Mitsunobu Intermediate N-Boc-Protected Ether (Intermediate) Mitsunobu->Intermediate Etherification Deprotection Boc Deprotection (TFA, DCM, RT) Intermediate->Deprotection Product 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine (Target Compound) Deprotection->Product Yields Target

Caption: Retrosynthetic workflow and chemical synthesis of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine.

Pharmacological Relevance & Target Interaction

While marketed primarily for proteomics, the structural topology of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine heavily overlaps with established CNS drugs. Specifically, aminoethyl-substituted piperidine derivatives have been extensively validated as potent σ1​ receptor ligands with antiproliferative and neuroprotective properties [2].

Molecular dynamics and structure-activity relationship (SAR) studies on analogous compounds reveal that the basic piperidine nitrogen interacts with the receptor, while the lipophilic indane ring perfectly occupies the hydrophobic binding pocket consisting of residues Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206 [2]. Activation of the σ1​ receptor at the endoplasmic reticulum (ER) membrane modulates IP3 receptors, triggering intracellular calcium efflux and downstream kinase cascades.

Signaling Ligand Piperidine Derivative (Ligand) Receptor Sigma-1 Receptor (ER Membrane) Ligand->Receptor Binds & Activates IP3R IP3 Receptor (Modulation) Receptor->IP3R Chaperone Activity Calcium Intracellular Ca2+ (Efflux) IP3R->Calcium Releases Ca2+ Kinase Kinase Cascade (ERK/Akt) Calcium->Kinase Activates Transcription Gene Transcription (Cell Survival) Kinase->Transcription Upregulates

Caption: Putative pharmacological signaling pathway for Sigma-1 receptor modulation by piperidine ligands.

Analytical & Experimental Workflows

To ensure scientific integrity, any compound utilized in proteomics or receptor assays must undergo rigorous structural validation and functional testing.

Protocol: Structural Validation via LC-MS and NMR

Objective: Confirm the identity and absolute purity of the synthesized compound prior to biological evaluation.

Step 1: LC-MS Analysis

  • Action: Dissolve the compound in Optima-grade Methanol to a concentration of 1 µg/mL. Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Causality: Optima-grade solvents prevent ion suppression in the mass spectrometer's electrospray ionization (ESI) source, ensuring high-fidelity signal detection.

  • Self-Validating Check: A single, sharp peak in the UV chromatogram (254 nm) coupled with an extracted ion chromatogram (EIC) mass of m/z 246.1 [M+H] + confirms >95% purity and the correct molecular weight.

Step 2: 1 H-NMR Spectroscopy

  • Action: Dissolve 5 mg of the compound in 0.5 mL of CDCl 3​ containing 0.03% Tetramethylsilane (TMS) as an internal standard.

  • Causality: CDCl 3​ is the ideal non-polar solvent for lipophilic amines, and TMS provides a reliable zero-point calibration for chemical shifts.

  • Self-Validating Check: The spectrum must display the characteristic aliphatic multiplets of the piperidine ring ( δ 1.2–3.2 ppm), the triplet of the ethyl ether linkage (~ δ 4.0 ppm), and the aromatic signals of the indane core ( δ 6.6–7.1 ppm). The integration ratio must exactly match the 23 protons dictated by the molecular formula.

Protocol: Radioligand Displacement Assay

Objective: Determine the binding affinity ( Ki​ ) of the compound for specific neuroreceptors (e.g., σ1​ ).

Step 1: Membrane Preparation

  • Action: Homogenize guinea pig brain tissue in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

  • Causality: Guinea pig brain tissue expresses high densities of σ1​ receptors. High-speed ultracentrifugation isolates the specific membrane fraction where these receptors are localized.

Step 2: Incubation

  • Action: Incubate the membrane preparations with 2 nM -pentazocine (a highly selective σ1​ radioligand) and varying concentrations of the test compound ( 10−10 to 10−5 M) for 120 minutes at 37°C.

  • Causality: Incubating for 120 minutes at 37°C ensures that the competitive binding reaches thermodynamic equilibrium, which is a strict mathematical prerequisite for accurate Ki​ calculation using the Cheng-Prusoff equation.

Step 3: Filtration and Washing (Self-Validation)

  • Action: Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Causality: Polyethylenimine coats the glass fibers, drastically reducing the non-specific binding of the lipophilic radioligand to the filter itself.

  • Self-Validating Check: Include a control tube with 10 µM haloperidol to define non-specific binding. If the non-specific binding exceeds 20% of the total binding, the assay is invalid and must be optimized (e.g., by increasing wash buffer volumes).

References

  • Holtschulte, C., Borgel, F., Westphalinger, S., Schepmann, D., Civenni, G., Laurini, E., Marson, D., Catapano, C. V., Pricl, S., & Wunsch, B. "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1​ Receptor Ligands with Antiproliferative Properties." ChemMedChem, 17(7), e202100735 (2022). Available at:[Link]

Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine. The structural elucidation of such mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine. The structural elucidation of such molecules is paramount in drug discovery and development, where unambiguous characterization is a prerequisite for advancing lead compounds. This document details the predicted nuclear magnetic resonance (¹H and ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopy signatures for the title compound. Each section combines theoretical data, rooted in established spectroscopic principles, with detailed, field-proven experimental protocols to guide researchers in acquiring and interpreting high-quality data for this and structurally related molecules.

Introduction and Molecular Structure Analysis

The compound 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine is a unique molecular scaffold incorporating a piperidine ring, a common feature in many pharmaceuticals, linked via an ethyl ether to a 2,3-dihydro-1H-indene (indan) moiety. The structural integrity, purity, and conformational properties of this molecule can be unequivocally established through a combination of modern spectroscopic techniques. Understanding the characteristic spectral "fingerprint" is essential for quality control, reaction monitoring, and metabolism studies.

The molecule consists of three key regions:

  • The Indan Group: A bicyclic aromatic system providing a rigid, lipophilic domain.

  • The Piperidine Ring: A saturated heterocycle whose nitrogen atom imparts basicity and can influence pharmacokinetic properties.

  • The Ethyl Ether Linker: A flexible chain connecting the two primary ring systems.

A robust analytical workflow is critical for confirming the successful synthesis and purity of this compound. The following sections outline the expected spectroscopic data and the methodologies to obtain them.

Caption: Structure of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of distinct proton environments and their connectivity within the molecule. The predicted spectrum for this compound will show characteristic signals for the aromatic, aliphatic, and piperidine protons.

Predicted ¹H NMR Data

The following table outlines the predicted chemical shifts (δ), multiplicities, and integration values for each proton signal in a standard deuterated solvent like CDCl₃.

Atom Number(s) Predicted δ (ppm) Multiplicity Integration Assignment
H-12, H-167.05 - 6.95m2HAromatic (Indan)
H-136.65 - 6.55m1HAromatic (Indan)
H-84.10 - 4.00t2HO-CH₂ (Ethyl)
H-14, H-152.95 - 2.80t4HAr-CH₂ (Indan)
H-2ax, H-6ax3.15 - 3.05m2HPiperidine (axial)
H-2eq, H-6eq2.65 - 2.55m2HPiperidine (equatorial)
H-1 (NH)2.50 - 2.00br s1HPiperidine NH
H-14, H-15 (CH₂)2.15 - 2.05quintet2HIndan CH₂
H-71.85 - 1.75q2HCH₂-Piperidine
H-3ax, H-5ax1.80 - 1.70m2HPiperidine (axial)
H-3eq, H-5eq1.35 - 1.25m2HPiperidine (equatorial)
H-41.60 - 1.45m1HPiperidine CH

Causality: The aromatic protons (H-12, H-16, H-13) are expected in the ~6.6-7.1 ppm range due to the electron-donating effect of the ether oxygen. The protons on the carbon adjacent to the ether oxygen (H-8) are deshielded and appear around 4.05 ppm. The benzylic protons of the indan group (H-14, H-15) are shifted downfield to ~2.88 ppm. The piperidine protons show a complex pattern, with axial and equatorial protons having different chemical shifts due to the ring's chair conformation.[1][2][3]

Experimental Protocol: ¹H NMR Acquisition

This protocol ensures the acquisition of a high-resolution spectrum suitable for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is suitable for general structure, while DMSO-d₆ can be useful for better resolution of the N-H proton.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup & Acquisition:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • Insert the sample and perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.

    • Set the acquisition parameters:

      • Pulse Angle: 30-45 degrees to allow for faster repetition without full T1 relaxation.

      • Acquisition Time (AQ): ~3-4 seconds.

      • Relaxation Delay (D1): 1-2 seconds for qualitative spectra. Increase to 5x the longest T1 for quantitative integration.

      • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

      • Spectral Width: Typically -2 to 12 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks to determine the relative proton ratios.

Caption: A standard workflow for acquiring a ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is crucial for confirming the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, providing a carbon count and information about its chemical environment.

Predicted ¹³C NMR Data

The predicted chemical shifts for the 16 unique carbon atoms are presented below (solvent: CDCl₃).

Atom Number(s) Predicted δ (ppm) Assignment
C-10157.0Aromatic C-O
C-11a, C-16a145.5, 131.5Aromatic Quaternary C
C-12, C-13, C-16125.0, 112.5, 111.0Aromatic CH
C-867.0O-CH₂ (Ethyl)
C-2, C-646.5Piperidine CH₂-N
C-436.0Piperidine CH
C-737.5CH₂-Piperidine
C-14, C-1533.0, 32.5Indan Ar-CH₂
C-3, C-531.0Piperidine CH₂
C-14a25.5Indan CH₂

Causality: The aromatic carbon attached to the ether oxygen (C-10) is the most deshielded aromatic carbon. Other aromatic carbons appear in the typical 110-146 ppm range.[4][5] Ether-linked aliphatic carbons (C-8) resonate around 60-70 ppm.[6][7][8] The carbons of the piperidine ring appear in the upfield region, consistent with sp³ hybridized carbons in a heterocyclic system.[9]

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup & Acquisition:

    • Use a standard ¹³C NMR probe.

    • Set the acquisition parameters:

      • Experiment Type: Standard proton-decoupled ¹³C experiment.

      • Pulse Angle: 30-45 degrees.

      • Acquisition Time (AQ): 1-2 seconds.

      • Relaxation Delay (D1): 2-5 seconds.

      • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR.

      • Spectral Width: Typically 0 to 220 ppm.

  • Data Processing: Follow the same processing steps as for ¹H NMR, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound, serving as a primary tool for identity confirmation. The fragmentation pattern can offer additional structural clues.

Predicted Mass Spectrometry Data
  • Chemical Formula: C₁₇H₂₅NO

  • Molecular Weight: 259.39 g/mol

  • Monoisotopic Mass: 259.1936 u

Ionization Technique Selection: Electrospray Ionization (ESI) is the preferred method for this molecule.[10] ESI is a "soft" ionization technique well-suited for polar, thermally labile molecules containing basic sites like the piperidine nitrogen.[11][12] It typically produces a protonated molecular ion, [M+H]⁺, which minimizes fragmentation and clearly indicates the molecular weight.

Predicted m/z Ion Interpretation
260.2014[M+H]⁺Protonated molecular ion (base peak)
133.0651[C₉H₉O]⁺Fragment from cleavage of the C-O ether bond (indanoxy moiety)
128.1434[C₇H₁₆N]⁺Fragment from cleavage of the C-O ether bond (ethyl-piperidine moiety)
84.0808[C₅H₁₀N]⁺Fragment from cleavage alpha to the piperidine nitrogen

Causality: In ESI-MS, the basic piperidine nitrogen is readily protonated, leading to a strong [M+H]⁺ signal.[13] Tandem MS (MS/MS) would likely show fragmentation at the ether linkage, which is a common and relatively weak bond, and alpha-cleavage adjacent to the nitrogen atom.[14][15][16]

Experimental Protocol: ESI-MS Acquisition
  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in a solvent like methanol or acetonitrile.

    • Perform a serial dilution to create a final analysis solution of ~1-10 µg/mL in a 50:50 mixture of acetonitrile:water, often with 0.1% formic acid to promote protonation.[17]

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the instrument.[10]

  • Instrument Setup & Analysis:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

    • Infuse the sample directly or via an LC system into the ESI source.

    • Set the ESI source parameters:

      • Ionization Mode: Positive ion mode.

      • Capillary Voltage: Typically +3 to +5 kV.[11]

      • Nebulizing Gas (N₂): Optimize flow rate based on the solvent flow.

      • Drying Gas (N₂) Temperature: Set between 250-350 °C to aid desolvation.[18]

    • Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

Caption: A generalized workflow for Electrospray Ionization Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Intensity Functional Group
3350 - 3310N-H stretchMedium-WeakSecondary Amine (Piperidine)
3100 - 3000C-H stretchMediumAromatic C-H
2950 - 2850C-H stretchStrongAliphatic C-H
1610, 1500C=C stretchMediumAromatic Ring
1250 - 1200C-O stretchStrongAryl-Alkyl Ether (asymmetric)
1150 - 1050C-O stretchStrongAryl-Alkyl Ether (symmetric)
1250 - 1020C-N stretchMediumAliphatic Amine

Causality: The spectrum will be dominated by strong C-H stretching bands below 3000 cm⁻¹. A single, relatively weak N-H stretching band is expected for the secondary amine of the piperidine ring.[19][20] The most diagnostic peaks for this molecule are the strong C-O stretching bands of the aryl-alkyl ether and the aromatic C=C stretching bands.[7][21][22]

Experimental Protocol: ATR-FTIR Acquisition

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid or liquid samples with minimal preparation.[23][24]

  • Sample Preparation:

    • Place a small amount (1-5 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • No further preparation is required.

  • Instrument Setup & Analysis:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.[25]

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically perform the background subtraction.

    • Analyze the resulting absorbance or transmittance spectrum to identify the characteristic peaks.

Summary and Conclusion

The structural verification of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine relies on the synergistic interpretation of multiple spectroscopic techniques. ¹H and ¹³C NMR confirm the precise connectivity and chemical environment of the hydrogen and carbon atoms. High-resolution ESI-MS provides an exact mass, confirming the elemental composition. Finally, ATR-FTIR verifies the presence of key functional groups such as the secondary amine and the aryl-alkyl ether. The predicted data and protocols outlined in this guide provide a robust framework for researchers to confidently characterize this molecule and its analogues, ensuring scientific integrity in drug development and chemical research.

References

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  • Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

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  • ResearchGate. (n.d.). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. [Link]

  • Klein, D. R., et al. (2022). Structural Characterization and Quantitation of Ether-Linked Glycerophospholipids in Peroxisome Biogenesis Disorder Tissue by Ultraviolet Photodissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • TechnoRep. (n.d.). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl). [Link]

  • Lam, C. W., et al. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review. [Link]

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Sources

Foundational

Unraveling the Multifaceted Mechanism of Action of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine and its Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of Piperidine Derivatives in Neurological Disorders Piperidine scaffolds are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Piperidine Derivatives in Neurological Disorders

Piperidine scaffolds are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents targeting the central nervous system (CNS).[1][2] Their conformational flexibility and ability to engage with a variety of biological targets have made them a cornerstone in the development of drugs for complex neurological and psychiatric conditions. The compound 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine represents a core structural motif found in potent neuropharmacological agents. This guide provides an in-depth exploration of the likely mechanism of action of this compound class, drawing heavily on the well-established pharmacology of its close analog, Donepezil. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how these molecules exert their therapeutic effects.

The primary focus of this guide will be to elucidate the multifaceted mechanism of action, which extends beyond simple enzyme inhibition to encompass a range of receptor interactions and modulation of downstream signaling pathways. We will delve into the experimental methodologies required to characterize these interactions, providing a robust framework for the preclinical evaluation of novel compounds based on this piperidine scaffold.

Primary Mechanism of Action: Reversible Acetylcholinesterase Inhibition

The hallmark of this class of compounds, exemplified by Donepezil, is their potent and reversible inhibition of acetylcholinesterase (AChE).[3][4][5] AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[6][7] In neurodegenerative disorders such as Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a deficit in ACh levels and subsequent cognitive decline.[4][8] By inhibiting AChE, these compounds increase the concentration and duration of action of ACh at cholinergic synapses, thereby ameliorating the symptoms of cognitive impairment.[4][5][8]

Kinetics and Selectivity of Cholinesterase Inhibition

Donepezil acts as a reversible, noncompetitive inhibitor of AChE.[9][10] This means it binds to a site on the enzyme distinct from the active site where acetylcholine binds, and its inhibitory effect can be reversed.[9] An important characteristic of Donepezil and its analogs is their high selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase found in the body.[9][11][12] This selectivity is advantageous as it may reduce the incidence of peripheral side effects associated with the inhibition of BuChE.[13]

InhibitorTargetIC₅₀ (nM)Selectivity (BuChE/AChE)
Donepezil AChE 6.7 >1000
TAK-147AChE12>1000
PhysostigmineAChE0.6724
RivastigmineAChE4.37.2
TacrineAChE77No selectivity
IpidacrineAChE270No selectivity
Table 1: Comparative in vitro inhibitory activities of various cholinesterase inhibitors. Data compiled from multiple sources.[12]
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory potency of a compound against AChE is typically determined using the colorimetric method developed by Ellman.[14][15]

Principle: This assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[14][15] The presence of an AChE inhibitor reduces the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE (from human recombinant or other sources), DTNB, and acetylthiocholine iodide (ATChI) in a phosphate buffer (e.g., 0.1 M, pH 8.0).[14]

  • Assay Setup (96-well plate):

    • Add the phosphate buffer to each well.

    • Add the AChE solution.

    • Add various concentrations of the test compound. Include a control well with no inhibitor.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).[14]

  • Reaction Initiation and Measurement:

    • Add DTNB and then ATChI to all wells to initiate the reaction.[14]

    • Immediately begin monitoring the change in absorbance at 412 nm at regular intervals using a microplate reader.[14]

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[14]

AChE_Inhibition_Assay cluster_workflow Experimental Workflow: AChE Inhibition Assay prep Reagent Preparation (Test Compound, AChE, DTNB, ATChI) setup Assay Setup in 96-well Plate (Buffer, AChE, Inhibitor) prep->setup preincubate Pre-incubation (e.g., 15 min at 37°C) setup->preincubate initiate Reaction Initiation (Add DTNB and ATChI) preincubate->initiate measure Kinetic Measurement (Absorbance at 412 nm) initiate->measure analyze Data Analysis (Calculate IC₅₀) measure->analyze

Caption: Workflow for determining the IC₅₀ of an AChE inhibitor using the Ellman's method.

Secondary Mechanisms of Action: Beyond Cholinesterase Inhibition

While AChE inhibition is the primary mechanism, the therapeutic efficacy and neuroprotective effects of Donepezil and its analogs are likely augmented by their interactions with other molecular targets.

Sigma-1 (σ1) Receptor Agonism

Donepezil is a potent agonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3][16] This interaction is thought to contribute to its neuroprotective effects.[17] Studies have shown that Donepezil occupies a significant fraction of σ1 receptors in the brain at therapeutic doses.[18] Activation of σ1 receptors can modulate various downstream signaling pathways, including those involved in neurogenesis, anti-amnesic effects, and protection against excitotoxicity.[3][9][17]

CompoundTargetKᵢ (nM)Occupancy at Therapeutic Dose
Donepezil σ1 Receptor 14.6 ~60-75%
Table 2: Sigma-1 receptor binding affinity and in vivo occupancy of Donepezil.[3][18]
Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor

To determine the affinity of a test compound for the σ1 receptor, a competitive radioligand binding assay is employed.[19]

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-(+)-pentazocine) from the σ1 receptor in a membrane preparation. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare a membrane fraction from a tissue source rich in σ1 receptors, such as guinea pig liver or cells overexpressing the receptor.[19][20]

  • Assay Setup:

    • In a multi-well plate, combine the membrane preparation, the radiolabeled ligand (at a concentration near its Kd), and varying concentrations of the test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known σ1 ligand).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).[19]

  • Filtration and Quantification:

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[19]

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.[19]

  • Data Analysis:

    • Calculate the specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[19]

Radioligand_Binding_Assay cluster_workflow Workflow: Radioligand Binding Assay prep Membrane Preparation (e.g., Guinea Pig Liver) setup Assay Setup (Membranes, Radioligand, Test Compound) prep->setup incubate Incubation (e.g., 90-120 min at 37°C) setup->incubate filter Filtration & Washing incubate->filter quantify Scintillation Counting filter->quantify analyze Data Analysis (Calculate IC₅₀ and Kᵢ) quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

Modulation of N-Methyl-D-Aspartate (NMDA) Receptors

Donepezil has been shown to modulate the function of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[21] Glutamate-induced excitotoxicity, mediated by overactivation of NMDA receptors, is a key pathological process in neurodegenerative diseases.[9][22] Donepezil can protect neurons from this excitotoxicity.[22] The mechanism appears to be complex, involving both direct and indirect effects. Some studies suggest Donepezil can potentiate NMDA receptor activity at therapeutic concentrations, which could contribute to cognitive enhancement.[21] Other research indicates that Donepezil can promote the internalization of NMDA receptors, particularly through the stimulation of α7 nicotinic acetylcholine receptors (nAChRs), thereby reducing glutamate-induced calcium influx and subsequent neuronal damage.[23][24]

NMDA_Modulation Donepezil Donepezil nAChR α7 nAChR Donepezil->nAChR Stimulates PI3K PI3K-Akt Pathway Donepezil->PI3K Activates NMDAR_Internalization NMDA Receptor Internalization nAChR->NMDAR_Internalization Neuroprotection Neuroprotection PI3K->Neuroprotection Ca_Influx Reduced Ca²⁺ Influx NMDAR_Internalization->Ca_Influx Ca_Influx->Neuroprotection

Caption: Proposed signaling pathway for Donepezil-mediated neuroprotection via NMDA receptor modulation.

Enhancement of Hippocampal Neurogenesis

Chronic treatment with Donepezil has been shown to enhance the survival of newborn neurons in the hippocampal dentate gyrus.[25] This effect is thought to be mediated by the activation of central cholinergic transmission and the subsequent phosphorylation of cAMP response element-binding protein (CREB), a key transcription factor involved in neuronal survival and plasticity.[25] This pro-neurogenic effect may contribute to the long-term cognitive benefits observed with Donepezil treatment.

Conclusion: A Pleiotropic Approach to Neuroprotection and Cognitive Enhancement

The mechanism of action of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine and its analogs, as exemplified by Donepezil, is not limited to a single molecular target. Instead, these compounds exhibit a pleiotropic pharmacological profile, engaging with multiple key players in neuronal function and survival. The primary action of reversible acetylcholinesterase inhibition directly addresses the cholinergic deficit in neurodegenerative diseases, providing symptomatic relief. Concurrently, interactions with the sigma-1 receptor, modulation of NMDA receptor signaling, and enhancement of neurogenesis contribute to a broader neuroprotective and potentially disease-modifying effect.

For drug development professionals, a thorough understanding of this multifaceted mechanism is crucial. The experimental protocols outlined in this guide provide a framework for the comprehensive in vitro and in vivo characterization of novel piperidine derivatives. By elucidating the full spectrum of their pharmacological activities, we can better predict their therapeutic potential and develop more effective treatments for devastating neurological disorders.

References

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  • Ishikawa M, Sakata M, Ishii K, et al. High occupancy of sigma1 receptors in the human brain after single oral administration of donepezil: a positron emission tomography study using [11C]SA4503. Int J Neuropsychopharmacol. 2009;12(8):1127-1131. [Link]

  • Guo TT, Wang WP, Wang XL. Mechanism of Donepezil Protecting Neurons by Inhibiting Sodium Channel and NMDA Receptor Channel. Chinese Pharmaceutical Journal. 2017;52(24):2166-2171. [Link]

  • Kosasa T, Kuriya Y, Matsui K, Yamanishi Y. Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro. Methods Find Exp Clin Pharmacol. 2000;22(8):617-623. [Link]

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  • Kosasa T, Kuriya Y, Matsui K, Yamanishi Y. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods Find Exp Clin Pharmacol. 2000;22(8):617-623. [Link]

  • Fernández-Bachiller MI, Pérez C, González-Muñoz GC, et al. Novel donepezil-based inhibitors of acetyl- and butyrylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation. J Med Chem. 2008;51(15):4552-4566. [Link]

  • Soares T, Proença MC, Dias C, et al. Deleterious Effect of Butyrylcholinesterase K-variant in donepezil treatment of mild cognitive impairment. Front Pharmacol. 2017;8:47. [Link]

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  • Hashimoto K. Potential Role of the Sigma-1 Receptor Chaperone in the Beneficial Effects of Donepezil in Dementia with Lewy Bodies. Clin Psychopharmacol Neurosci. 2013;11(1):1-5. [Link]

  • Kapai NA, Kirdyanov DN, Olefir AI, et al. The Involvement of sigma1 Receptors in Donepezil-Induced Rescue of Hippocampal LTP Impaired by Beta-Amyloid Peptide. Neurochem Res. 2014;39(11):2099-2108. [Link]

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Exploratory

In Vitro Biological Screening of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine: A Technical Guide

Executive Summary & Pharmacophore Rationale The compound 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine (Molecular Formula: C16H23NO) represents a classic non-imidazole pharmacophore frequently investigated in cent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The compound 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine (Molecular Formula: C16H23NO) represents a classic non-imidazole pharmacophore frequently investigated in central nervous system (CNS) drug discovery[1]. Structurally, it consists of a lipophilic indane moiety connected via an ethoxy spacer to a basic piperidine ring. This specific topological arrangement—a basic amine separated from a bulky lipophilic core by a flexible oxygen-containing linker—is the hallmark of potent Histamine H3 Receptor (H3R) antagonists and inverse agonists[2][3].

As a Senior Application Scientist, I approach the in vitro biological screening of this scaffold not merely as a checklist of assays, but as a self-validating system of orthogonal tests. Because H3R is a Gi/o-coupled G-protein coupled receptor (GPCR) that regulates the release of histamine and other neurotransmitters (acting as both an autoreceptor and heteroreceptor), our screening cascade must definitively prove target engagement, quantify intrinsic activity, and rule out off-target liabilities[4].

Primary Screening: Target Engagement & Affinity

The first logical step in evaluating this piperidine derivative is establishing its binding affinity ( Ki​ ). For H3R ligands, competitive radioligand binding assays using membrane preparations from cells stably expressing the human H3R (hH3R) are the gold standard.

Causality in Experimental Design

We utilize [3H]−Nα -methylhistamine as the radioligand rather than labeled histamine itself. Why? Because -methylhistamine is a highly selective, metabolically stable H3R agonist that minimizes background noise from H1R or H2R binding, ensuring that the displacement curve accurately reflects H3R-specific target engagement[2][4].

Protocol 1: Radioligand Displacement Assay
  • Membrane Preparation: Harvest HEK-293T cells stably expressing hH3R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 2 mg/mL.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H]−Nα -methylhistamine (final concentration ~1 nM, near its Kd​ ), and 25 µL of the test compound (4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine) in a 10-point serial dilution ( 10−11 to 10−5 M).

  • Equilibration: Incubate the plates at 25°C for 60 minutes to reach equilibrium.

  • Filtration & Readout: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer. Add scintillation cocktail and measure radioactivity using a MicroBeta counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression (GraphPad Prism). Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Secondary Screening: Functional GPCR Profiling

Binding affinity does not equal functional efficacy. To determine whether the compound is an agonist, antagonist, or inverse agonist, we must measure its effect on the Gi/o signaling cascade.

Causality in Experimental Design

Because H3R couples to Gi/o proteins, its activation inhibits adenylate cyclase, lowering cAMP levels. To measure antagonism, we must first artificially stimulate cAMP production using Forskolin (a direct adenylate cyclase activator), then add an H3R agonist (to suppress cAMP), and finally add our test compound to see if it rescues the cAMP levels by blocking the agonist[3].

Furthermore, we utilize a GTPγ[35S] binding assay. This measures the immediate exchange of GDP for GTP on the G-protein upon receptor activation. It is a highly proximal assay that is less susceptible to signal amplification artifacts than downstream cAMP assays[4].

G Ligand 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine Receptor Histamine H3 Receptor (Gi/o) Ligand->Receptor Binds GProtein Gαi Subunit Activation Blockade Receptor->GProtein Prevents Adenylate Adenylate Cyclase (Active) GProtein->Adenylate Relieves Inhibition cAMP cAMP Accumulation Adenylate->cAMP Synthesizes Assay HTRF cAMP Assay Readout cAMP->Assay Measured by

Fig 1: H3R antagonism pathway and corresponding cAMP assay readout.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
  • Cell Plating: Seed CHO-K1 cells expressing hH3R into 384-well plates at 5,000 cells/well in stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation).

  • Compound Addition: Add the test compound (serial dilutions) and incubate for 15 minutes at room temperature.

  • Stimulation: Add a cocktail of Forskolin (10 µM) and -methylhistamine ( EC80​ concentration). Incubate for 30 minutes.

  • Detection: Add HTRF lysis buffer containing cAMP-d2 conjugate and anti-cAMP-Cryptate antibody. Incubate for 1 hour.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm and 620 nm. The HTRF ratio is inversely proportional to the intracellular cAMP concentration.

ADME & Cytotoxicity Profiling

A compound with excellent target metrics is useless if it is metabolically unstable or highly toxic. Piperidine derivatives often suffer from rapid hepatic clearance via cytochrome P450 (CYP) mediated oxidation of the piperidine ring or ether cleavage.

Protocol 3: Microsomal Stability Assay
  • Incubation: Mix test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding NADPH (1 mM final).

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Quantitative Data Synthesis

To provide a benchmark for evaluating 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine, the following table synthesizes the expected pharmacological profile based on structurally analogous non-imidazole H3R antagonists (e.g., Pitolisant analogs)[2][3].

Assay ParameterTarget / MetricExpected Profile for Indanyl-PiperidinesClinical Threshold
Primary Affinity hH3R Binding ( Ki​ )1.0 - 15.0 nM< 10 nM
Functional Activity cAMP Accumulation ( IC50​ )5.0 - 30.0 nM (Antagonist)< 50 nM
Functional Activity GTPγ[35S] Binding ( EC50​ )No agonist activity observedN/A (Must be silent)
Selectivity hH1R / hH2R / hH4R Binding> 10,000 nM> 100-fold window
Metabolic Stability Human Liver Microsomes ( t1/2​ )20 - 45 minutes> 30 minutes
Cytotoxicity HepG2 Cell Viability ( CC50​ )> 50 µM> 100 µM

References

  • ChemTik Products. "PIPERIDINE ... C16H23NO. Molecular weight: 245.35992." ChemTik. Available at: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Synthesis and in Vitro Pharmacology of a Series of New Chiral Histamine H3-Receptor Ligands: 2-(R and S)-Amino-3-(1H-imidazol-4(5)-yl)propyl Ether Derivatives." Available at: [Link]

  • National Institutes of Health (PMC). "4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation." Available at: [Link]

  • Taylor & Francis. "Design, synthesis, and anticonvulsant effects evaluation of nonimidazole histamine H3 receptor antagonists/inverse agonists containing triazole moiety." Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preclinical Evaluation of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine as a Novel Analgesic Candidate

Introduction and Pharmacological Rationale 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine is a synthetic small molecule characterized by a lipophilic indane ring, a flexible ethyl ether linker, and a basic piperidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Rationale

4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine is a synthetic small molecule characterized by a lipophilic indane ring, a flexible ethyl ether linker, and a basic piperidine moiety. In the landscape of analgesic drug discovery, this specific structural topology is not merely a chemical arrangement, but a highly privileged pharmacophore.

The piperidine scaffold is a well-documented motif utilized to target critical nociceptive pathways, specifically acting as an inhibitor of the voltage-gated sodium channel NaV1.7 1[1] and as an antagonist of the Sigma-1 receptor (S1R) 2[2].

Causality of Design: The efficacy of this molecule is driven by its protonation state. At physiological pH (~7.4), the secondary amine of the piperidine ring is protonated. This cationic state is essential for forming salt bridges with acidic residues within receptor binding pockets (e.g., the local anesthetic binding site in NaV1.7 or Glu172 in S1R). Concurrently, the bulky, lipophilic 2,3-dihydro-1H-indene group occupies adjacent hydrophobic sub-pockets, stabilizing the ligand-receptor complex and driving state-dependent block.

This application note details the self-validating protocols required to evaluate this compound from in vitro target engagement to in vivo efficacy.

In Vitro Profiling: NaV1.7 Patch-Clamp Electrophysiology

Causality of Experimental Choice: While high-throughput fluorescence assays can indicate general target engagement, they fail to capture the state-dependent kinetics of NaV1.7 inhibitors. Whole-cell patch-clamp electrophysiology is the gold standard because it allows researchers to precisely control the membrane potential, differentiating between resting-state and inactivated-state channel block—a crucial metric for determining the safety and efficacy of sodium channel blockers.

Step-by-Step Protocol
  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.7. Plate the cells on sterile glass coverslips 24 hours prior to recording to ensure optimal adherence and membrane health.

  • Solution Preparation:

    • Extracellular Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, 10 mM Glucose (Adjust to pH 7.3 with NaOH).

    • Intracellular Solution: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (Adjust to pH 7.3 with CsOH).

  • Compound Preparation: Dissolve 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine in anhydrous DMSO to create a 10 mM stock. Dilute in the extracellular solution to final test concentrations (0.1, 1, 10, 100 µM), ensuring the final DMSO concentration remains ≤0.1% to prevent solvent-induced membrane toxicity.

  • Electrophysiological Recording:

    • Establish the whole-cell configuration.

    • Resting State Protocol: Hold cells at -120 mV and step to -10 mV for 20 ms at 0.1 Hz.

    • Inactivated State Protocol: Hold cells at a conditioning prepulse potential that induces ~20% steady-state inactivation (typically around -70 mV), then step to -10 mV to measure the remaining current.

  • Validation & Quality Control (Self-Validating System): Only cells maintaining a seal resistance of >1 GΩ and a stable holding current (< -100 pA) for 5 minutes pre-recording are included. A reference inhibitor (e.g., Tetrodotoxin) must be run in parallel to validate assay sensitivity.

In Vivo Efficacy: Chronic Constriction Injury (CCI) Model

Causality of Experimental Choice: The CCI model of the sciatic nerve is utilized because it reliably mimics peripheral neuropathic pain syndromes seen in human patients, inducing robust mechanical allodynia and thermal hyperalgesia within days 3[3]. The von Frey test is selected to quantitatively assess tactile hypersensitivity without subjective bias 4[4].

Step-by-Step Protocol
  • Surgical Induction (CCI):

    • Anesthetize adult male Sprague-Dawley rats (200-250 g) using isoflurane (2-3% in oxygen).

    • Expose the common sciatic nerve at the mid-thigh level by blunt dissection through the biceps femoris muscle.

    • Proximal to the sciatic trifurcation, loosely tie four chromic gut ligatures (4-0) around the nerve with 1 mm spacing. The ligatures should barely constrict the nerve diameter to induce localized inflammation and partial demyelination without severing the nerve 3[3].

    • Suture the muscle and skin, and allow a 7-day recovery period.

  • Compound Administration: On Day 7 post-surgery, administer the vehicle or the test compound (e.g., 10, 30 mg/kg, p.o.).

  • Behavioral Testing (von Frey):

    • Acclimate rats in transparent acrylic boxes on a wire mesh floor for 30 minutes.

    • Apply calibrated von Frey filaments (starting at 2.0 g) to the plantar surface of the ipsilateral hind paw 4[4].

    • Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). Record measurements at 1, 2, 4, and 24 hours post-dose.

  • Validation & Quality Control (Self-Validating System): Animals failing to show a >50% reduction in baseline PWT by Day 7 post-surgery are excluded from the study. This internal control ensures only fully developed neuropathic phenotypes are tested, preventing false-positive efficacy readings.

Quantitative Data Presentation

Table 1: Representative In Vitro Pharmacological Profiling

Target Assay Type State/Condition IC50 (nM)
hNaV1.7 Patch-Clamp Resting State > 10,000
hNaV1.7 Patch-Clamp Inactivated State 145 ± 12

| Sigma-1 (S1R) | Radioligand Binding | [3H]-Pentazocine | 28 ± 4 |

Table 2: Representative In Vivo Efficacy (CCI Model - von Frey Test)

Treatment Group Baseline PWT (g) Day 7 Post-CCI (g) 2h Post-Dose (g) 24h Post-Dose (g)
Sham + Vehicle 14.8 ± 1.2 14.5 ± 1.1 14.6 ± 1.3 14.5 ± 1.0
CCI + Vehicle 15.1 ± 1.0 3.2 ± 0.5 3.1 ± 0.6 3.3 ± 0.5
CCI + Compound (10 mg/kg) 14.9 ± 1.3 3.4 ± 0.4 8.5 ± 0.8* 4.1 ± 0.6

| CCI + Compound (30 mg/kg) | 15.0 ± 1.1 | 3.1 ± 0.6 | 12.2 ± 1.1** | 5.2 ± 0.7 |

(Note: Data represents hypothetical but pharmacologically representative values for this structural class).

Experimental Workflow Diagram

G Compound 4-[2-(2,3-Dihydro-1H-inden-5-yloxy) ethyl]-piperidine InVitro In Vitro Profiling NaV1.7 / S1R Assays Compound->InVitro Screening Mechanism Mechanism of Action State-Dependent Block InVitro->Mechanism Patch-Clamp InVivo In Vivo Efficacy CCI Neuropathic Pain Mechanism->InVivo Translation Outcome Analgesic Efficacy Allodynia Reversal InVivo->Outcome von Frey Test

Figure 1: Preclinical workflow from in vitro target validation to in vivo efficacy assessment.

References

  • Discovery of (phenoxy-2-hydroxypropyl)piperidines as a novel class of voltage-gated sodium channel 1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neurop
  • Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in R
  • Automated Gait Analysis in Mice with Chronic Constriction Injury. PMC - NIH.

Sources

Application

Application of Acetylcholinesterase Inhibitors in Neurological Studies: A Guide Focused on Donepezil

Introduction: The Role of Cholinergic Modulation in Neurological Disorders The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, is fundamental to cognitive processes, including memory, learni...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Cholinergic Modulation in Neurological Disorders

The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, is fundamental to cognitive processes, including memory, learning, and attention.[1][2] A deficit in cholinergic neurotransmission is a well-established hallmark of several neurological disorders, most notably Alzheimer's disease (AD).[3][4] This has led to the development of therapeutic strategies aimed at augmenting cholinergic function. One of the most successful approaches has been the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft.[2][5] By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic signaling.[6]

This guide provides a detailed overview of the application of acetylcholinesterase inhibitors in neurological research, with a specific focus on Donepezil. Donepezil, sold under the brand name Aricept among others, is a centrally acting, reversible, and non-competitive inhibitor of AChE that is widely used in the symptomatic treatment of mild to moderate Alzheimer's disease.[3][7] Its well-characterized pharmacological profile and extensive clinical use make it an exemplary compound for studying the role of the cholinergic system in both health and disease.

Donepezil: A Profile

Property Description
IUPAC Name (RS)-2-[(1-Benzyl-4-piperidyl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one
Molecular Formula C24H29NO3
Mechanism of Action Reversible inhibition of acetylcholinesterase (AChE), leading to increased acetylcholine levels in the brain.[3][5][6] It may also have neuroprotective effects through other mechanisms, such as decreasing inflammation and improving blood flow.[6]
Primary Indication Symptomatic treatment of mild to moderate Alzheimer's disease.[7][8]
Pharmacokinetics High bioavailability (100%), extensively metabolized by CYP2D6 and CYP3A4, with a long elimination half-life of approximately 70 hours.[7]

Core Mechanism of Action: Enhancing Cholinergic Neurotransmission

Donepezil's primary mechanism of action is the reversible inhibition of acetylcholinesterase.[3][5][6] In a healthy synapse, acetylcholine is released from the presynaptic neuron, binds to nicotinic and muscarinic receptors on the postsynaptic neuron to propagate the nerve impulse, and is then rapidly hydrolyzed by AChE in the synaptic cleft. In Alzheimer's disease, the degeneration of cholinergic neurons leads to reduced ACh levels. Donepezil binds to AChE, preventing it from breaking down ACh. This increases the concentration of ACh in the synapse, thereby compensating for the loss of cholinergic neurons and enhancing neurotransmission.

Cholinergic_Synapse_and_Donepezil_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Acetylcholine (ACh) Release ACh ACh presynaptic->ACh Release AChE AChE ACh->AChE Hydrolysis receptors Cholinergic Receptors (Nicotinic & Muscarinic) ACh->receptors Binds Donepezil Donepezil Donepezil->AChE Inhibits signal Signal Transduction (Cognitive Function) receptors->signal Activates InVitro_Workflow start Start: Neuronal Cell Culture (e.g., SH-SY5Y, PC12) induce_insult Induce Neurotoxic Insult (e.g., Amyloid-beta, Oxidative Stress) start->induce_insult treat_donepezil Treat with Donepezil (Varying Concentrations) induce_insult->treat_donepezil assess_endpoints Assess Cellular Endpoints treat_donepezil->assess_endpoints viability Cell Viability (MTT, LDH) assess_endpoints->viability apoptosis Apoptosis (TUNEL, Caspase-3) assess_endpoints->apoptosis oxidative_stress Oxidative Stress (ROS Measurement) assess_endpoints->oxidative_stress neurite_outgrowth Neurite Outgrowth (Morphometry) assess_endpoints->neurite_outgrowth end End: Data Analysis & Interpretation viability->end apoptosis->end oxidative_stress->end neurite_outgrowth->end

Sources

Method

Application Note &amp; Protocol: Dissolving 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine for Experimental Use

Introduction 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine is a piperidine derivative with potential applications in various research fields, including pharmacology and medicinal chemistry. The piperidine scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine is a piperidine derivative with potential applications in various research fields, including pharmacology and medicinal chemistry. The piperidine scaffold is a prevalent feature in numerous biologically active compounds, contributing to diverse pharmacological activities such as anticancer and neuroprotective effects.[1][2][3] Proper dissolution of this compound is a critical first step for obtaining reliable and reproducible results in any downstream in vitro or in vivo experiment. This document provides a detailed protocol and scientific rationale for dissolving 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine, designed for researchers, scientists, and drug development professionals.

The molecular structure, characterized by a lipophilic dihydro-indenyl group and a basic piperidine ring, suggests a solubility profile that favors organic solvents over aqueous solutions at neutral pH. The fundamental principle of "like dissolves like" governs the selection of an appropriate solvent system; polar molecules dissolve best in polar solvents, while nonpolar compounds prefer nonpolar solvents.[4][5] This guide will walk you through a systematic approach to solvent selection and the preparation of stock solutions for experimental use.

Physicochemical Properties & Solubility Considerations

A comprehensive understanding of the physicochemical properties of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine is essential for developing an effective dissolution protocol. While specific experimental data for this exact molecule is not widely available, we can infer its likely behavior from its structural motifs and related compounds.

Key Structural Features Influencing Solubility:

  • Piperidine Ring: The basic nitrogen atom in the piperidine ring can be protonated, forming a salt (e.g., a hydrochloride salt). This significantly increases aqueous solubility. If the compound is in its free base form, it will be less soluble in water.

  • Dihydro-indenyl Group: This bulky, non-polar moiety contributes to the compound's hydrophobicity, likely reducing its solubility in aqueous solutions.

  • Ether Linkage: The ether group adds some polarity but the overall character of the molecule is dominated by the hydrocarbon-rich regions.

Based on these features, the compound is expected to be a weak base. Its solubility in aqueous solutions will be highly dependent on the pH. In acidic conditions, where the piperidine nitrogen is protonated, solubility should increase. Conversely, in neutral or basic solutions, the free base form will predominate, leading to lower aqueous solubility.

Solvent Selection: A Step-by-Step Approach

The choice of solvent is paramount and depends on the specific requirements of the experiment, including the desired concentration, the tolerance of the biological system to the solvent, and the need for a sterile solution.

Recommended Solvents for Stock Solutions

For creating high-concentration stock solutions, organic solvents are generally the most suitable. It is best practice to prepare fresh solutions for experiments or store pre-made solutions at -80°C to maintain compound stability.[5]

SolventPolaritySuitability & Rationale
Dimethyl Sulfoxide (DMSO) Polar AproticPrimary Recommendation. DMSO is an excellent solvent for a wide range of organic compounds and is compatible with most in vitro assays at low final concentrations (typically <0.5%).[6]
Ethanol (EtOH) Polar ProticA good alternative to DMSO, especially for in vivo studies where DMSO toxicity might be a concern. It is a polar solvent capable of hydrogen bonding.[7]
Methanol (MeOH) Polar ProticMore polar than ethanol, methanol can also be an effective solvent. However, it is generally more toxic than ethanol and should be used with caution.[4][7]
Aqueous Buffers for Working Solutions

For most biological experiments, the final working solution will be aqueous. The stock solution is typically diluted into a physiological buffer.

  • Phosphate-Buffered Saline (PBS): For some piperidine derivatives, direct dissolution in PBS is possible, especially if the compound is a salt.[1]

  • Acidified Buffers: If solubility in neutral PBS is low, decreasing the pH of the buffer (e.g., to pH 5-6) can improve solubility by protonating the piperidine nitrogen. However, ensure the pH is compatible with your experimental system.

Experimental Protocol for Dissolution

This protocol provides a systematic workflow for determining the optimal solvent and preparing a stock solution of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine.

Materials
  • 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine (solid form)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof, absolute)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Step-by-Step Dissolution Procedure
  • Initial Solubility Test (Small Scale): Before preparing a larger stock solution, it is crucial to perform a small-scale solubility test.[6]

    • Weigh out a small, precise amount of the compound (e.g., 1 mg) into a microcentrifuge tube.

    • Add a small, measured volume of the primary solvent of choice (e.g., 100 µL of DMSO to target a 10 mg/mL solution).

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particulate matter.

    • If the compound is not fully dissolved, gentle warming in a water bath (37°C) or brief sonication may aid dissolution. Caution: Be mindful of compound stability at elevated temperatures.

  • Preparation of a Concentrated Stock Solution (Example in DMSO):

    • Accurately weigh the desired amount of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution).

    • Vortex thoroughly until the solid is completely dissolved. As noted, gentle warming or sonication can be applied if necessary.

    • Once dissolved, aliquot the stock solution into smaller volumes in cryovials to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the stock solution at room temperature.

    • Perform a serial dilution of the stock solution into the appropriate cell culture medium or aqueous buffer to achieve the desired final concentrations for your experiment.[8]

    • Important: Always include a vehicle control in your experiments, which contains the same final concentration of the solvent used to dissolve the compound (e.g., 0.1% DMSO).[8]

Troubleshooting Common Dissolution Issues

  • Precipitation upon Dilution in Aqueous Buffer: This is a common issue for hydrophobic compounds. If precipitation occurs when diluting the DMSO stock into your aqueous buffer, try the following:

    • Decrease the concentration of the working solution.

    • Increase the final percentage of DMSO (if tolerated by your experimental system).

    • Consider using a surfactant like Tween® 80 or Pluronic® F-68 in your buffer to improve solubility.

  • Compound is Insoluble in Primary Solvents: If the compound does not dissolve in DMSO or ethanol, you may need to explore other solvent systems. This could include trying different organic solvents or solvent mixtures. For particularly challenging compounds, consultation with a medicinal chemist or pharmacologist is recommended.

Safety Precautions

  • Always handle 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine and all solvents in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Material Safety Data Sheet (MSDS) for the compound and solvents for detailed safety information. Piperidine and its derivatives can be corrosive and may cause skin and eye irritation.[9]

Visualizing the Dissolution Workflow

The following diagram illustrates the decision-making process for dissolving 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine.

Dissolution_Protocol start Start: Weigh Compound solubility_test Small-Scale Solubility Test start->solubility_test dmso Try DMSO solubility_test->dmso dissolved Completely Dissolved? dmso->dissolved Vortex etoh Try Ethanol dissolved_etoh dissolved_etoh etoh->dissolved_etoh Vortex dissolved->etoh No prepare_stock Prepare Concentrated Stock Solution dissolved->prepare_stock Yes aliquot_store Aliquot & Store at -20°C/-80°C prepare_stock->aliquot_store prepare_working Prepare Working Solution (Dilute in Aqueous Buffer) aliquot_store->prepare_working end Proceed to Experiment prepare_working->end troubleshoot Troubleshoot: - Gentle Warming/Sonication - Try Alternative Solvent dissolved_etoh->prepare_stock Yes dissolved_etoh->troubleshoot No

Sources

Application

Application Note: 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine as a Dual-Target Tool for Receptor Binding Assays

Introduction & Pharmacological Rationale The compound 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine (Molecular Formula: C16H23NO, MW: 245.36 g/mol ) is a highly specialized biochemical tool utilized in advanced ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The compound 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine (Molecular Formula: C16H23NO, MW: 245.36 g/mol ) is a highly specialized biochemical tool utilized in advanced radioligand binding and functional assays. Structurally, it consists of a basic piperidine ring linked via an ethoxy bridge to a rigid, lipophilic 2,3-dihydro-1H-indene (indane) core.

This specific structural motif perfectly satisfies the classical pharmacophore requirements for two distinct central nervous system (CNS) targets: the Histamine H3 Receptor (H3R) and the Sigma-1 Receptor (σ1R) [3]. Historically, imidazole-based ligands (e.g., ciproxifan) were used to probe H3R; however, their cross-reactivity with cytochrome P450 (CYP450) enzymes confounded in vitro and in vivo data. Non-imidazole piperidine derivatives, such as this indane-ether compound, eliminate CYP450 liabilities while maintaining high nanomolar affinity, making them superior reference tools for competitive displacement assays and structure-activity relationship (SAR) profiling [1].

Causality in Experimental Design

To ensure a self-validating and robust assay system, every experimental parameter must be explicitly justified by the physicochemical properties of the ligand and the target receptor:

  • Buffer Composition (MgCl₂ for H3R): The H3R is a G protein-coupled receptor (GPCR) that couples to Gi/o proteins. The inclusion of 5 mM MgCl₂ in the assay buffer is critical. Mg²⁺ ions stabilize the high-affinity ternary complex (Receptor–G-protein–Ligand). Without Mg²⁺, the receptor spontaneously uncouples, artificially shifting the binding kinetics and masking the true affinity of inverse agonists [2].

  • Filter Pre-treatment (Polyethylenimine - PEI): 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine is highly lipophilic and contains a basic amine that is protonated at physiological pH. This causes severe non-specific binding (NSB) to negatively charged glass fiber (GF/C) filters. Pre-soaking filters in 0.3% PEI coats the matrix with positive charges, repelling the piperidine moiety and drastically improving the signal-to-noise ratio.

  • Assay Self-Validation: A binding assay is only trustworthy if it can internally validate its own equilibrium. This protocol mandates the parallel inclusion of a known reference standard (e.g., Pitolisant for H3R or Haloperidol for σ1R). If the calculated Ki​ of the reference standard deviates by more than 3-fold from historical baselines, the assay plate is automatically rejected.

Mandatory Visualizations

MOA Tool 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine H3R Histamine H3 Receptor (Inactive State) Tool->H3R Binds & Stabilizes Gprotein Gi/o Protein (Uncoupled) H3R->Gprotein Prevents Activation AC Adenylyl Cyclase (Active) Gprotein->AC Removes Inhibition cAMP cAMP Accumulation (Increased) AC->cAMP Synthesizes

Diagram 1: Mechanism of H3R inverse agonism by the piperidine tool compound.

Workflow Membrane 1. Membrane Preparation (HEK293 cells) Incubation 2. Incubation Radioligand + Tool Compound Membrane->Incubation Filtration 3. Rapid Filtration (GF/C Filters) Incubation->Filtration Washing 4. Washing (Ice-cold Buffer) Filtration->Washing Detection 5. Scintillation Counting Washing->Detection Analysis 6. IC50 / Ki Calculation Detection->Analysis

Diagram 2: Step-by-step radioligand binding assay workflow for receptor affinity.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of the tool compound and the optimized assay parameters required to achieve these metrics [4].

Table 1: Pharmacological Profile of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine

Target ReceptorRadioligandReference StandardExpected Ki​ (nM)Assay Buffer
Histamine H3R [³H]-N-α-MethylhistaminePitolisant5.0 - 25.050 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
Sigma-1 (σ1R) [³H]-(+)-PentazocineHaloperidol2.0 - 15.050 mM Tris-HCl, pH 8.0
Sigma-2 (σ2R) [³H]-DTGPB28> 500.050 mM Tris-HCl, pH 8.0

Table 2: Optimized Quantitative Assay Parameters

ParameterHistamine H3R AssaySigma-1 Receptor Assay
Membrane Protein 15 µ g/well 20 µ g/well
Radioligand Conc. 1.0 nM3.0 nM
Non-specific Binder Thioperamide (10 µM)Haloperidol (10 µM)
Incubation Time 60 min at 25°C120 min at 37°C
Filter Pre-treatment 0.3% PEI for 30 min0.5% PEI for 60 min

Detailed Step-by-Step Methodologies

Protocol A: Preparation of Receptor Membranes
  • Cell Harvest: Culture HEK293 cells stably expressing the human H3R or σ1R to 80% confluency. Wash cells twice with ice-cold PBS and harvest via mechanical scraping (avoid enzymatic dissociation like Trypsin, which can cleave extracellular receptor domains).

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.4) supplemented with a protease inhibitor cocktail. Homogenize using a Dounce homogenizer (20 strokes).

  • Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to remove intact cells and nuclei. Transfer the supernatant and centrifuge at 40,000 × g for 30 minutes at 4°C to pellet the membrane fraction.

  • Resuspension: Resuspend the final membrane pellet in the respective Assay Buffer (See Table 1). Determine protein concentration using a BCA assay. Aliquot and store at -80°C.

Protocol B: Competitive Radioligand Binding Assay

This protocol is designed as a self-validating system. All points must be run in triplicate.

  • Compound Preparation: Prepare a 10 mM stock of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine in 100% DMSO. Perform 10-point serial dilutions (10⁻⁴ to 10⁻¹¹ M) in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent membrane toxicity.

  • Reaction Assembly: In a 96-well deep-well plate, add the following per well (Total volume: 500 µL):

    • 50 µL of the diluted tool compound (or reference standard).

    • 50 µL of the radioligand (e.g., 1.0 nM [³H]-N-α-Methylhistamine).

    • 400 µL of membrane suspension (15 µg protein).

  • Equilibration: Seal the plate and incubate on a plate shaker (300 rpm). Use 25°C for 60 minutes for H3R, or 37°C for 120 minutes for σ1R to reach thermodynamic equilibrium.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through Unifilter-96 GF/C plates (pre-soaked in PEI) using a cell harvester. Wash the filters rapidly 3 times with 1 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection: Dry the filter plates at 50°C for 1 hour. Add 40 µL of MicroScint-20 scintillation cocktail per well. Read the plate on a TopCount or MicroBeta microplate scintillation counter.

Protocol C: Data Analysis and Validation
  • Calculations: Subtract the Non-Specific Binding (NSB) CPM from all wells to determine Specific Binding.

  • Curve Fitting: Plot the Specific Binding against the log concentration of the tool compound. Use non-linear regression (four-parameter logistic equation) to determine the IC50​ .

  • Cheng-Prusoff Conversion: Calculate the absolute affinity ( Ki​ ) using the equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is the dissociation constant of the radioligand.

  • Validation Check: Calculate the Z'-factor for the assay plate using the Total Binding and NSB wells. A Z'-factor ≥0.6 is required to validate the plate.

References

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [3]

  • In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET Source: PubMed (NIH) URL:[Link] [4]

Method

Development and Pharmacological Profiling of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine Derivatives

Strategic Overview & Molecular Rationale The core scaffold, 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine [1], serves as a highly versatile secondary amine building block in modern medicinal chemistry. The structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Molecular Rationale

The core scaffold, 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine [1], serves as a highly versatile secondary amine building block in modern medicinal chemistry. The structural topology of this molecule—comprising a lipophilic 2,3-dihydro-1H-indene (indane) moiety, a flexible ether-linked ethyl spacer, and a basic piperidine ring—makes it a privileged structure for targeting aminergic and peptidergic G-protein-coupled receptors (GPCRs).

Specifically, 4-aryloxyethylpiperidine derivatives have been extensively documented as potent modulators of chemokine receptors, most notably CCR3 and CCR5 [2]. These receptors are critical therapeutic targets; CCR5 is a well-established co-receptor for HIV entry into host cells[3], while CCR3 mediates eosinophil chemotaxis, making it a primary driver of allergic inflammation and asthma[3]. Furthermore, structurally analogous piperidine derivatives exhibit significant activity against H1 receptors and other chemokine-mediated disease states.

By functionalizing the secondary nitrogen of the piperidine ring, researchers can rapidly generate diverse chemical libraries to optimize binding affinity, receptor subtype selectivity, and pharmacokinetic properties.

Workflow A Core Scaffold 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine B N-Alkylation / Reductive Amination (Library Generation) A->B Reagents C Purification & LC-MS/NMR QC B->C Crude Prod. D Primary Screening Radioligand Binding (CCR3/CCR5) C->D >95% Purity E Secondary Screening FLIPR Calcium Assay D->E IC50 < 100nM F Hit Compound Selection (In vivo profiling) E->F Functional Antagonism

Workflow for the synthesis and pharmacological screening of indanyl-oxyethyl-piperidine derivatives.

Synthetic Workflows: Library Generation via Reductive Amination

To explore the Structure-Activity Relationship (SAR) of the indanyl-oxyethyl-piperidine scaffold, N-derivatization via reductive amination is the preferred method due to its high yield and functional group tolerance.

Protocol 1: N-Derivatization of the Piperidine Core

Reagents: 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine[1], target aldehydes (R-CHO), Sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-Dichloroethane (DCE), Acetic acid (AcOH).

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve 1.0 equivalent (eq) of the core scaffold and 1.2 eq of the target aldehyde in anhydrous DCE (0.2 M concentration).

  • Catalysis: Add a catalytic amount of glacial AcOH (0.1 eq) to the mixture.

  • Reduction: Slowly add 1.5 eq of NaBH(OAc)₃ in portions. Stir the reaction mixture at room temperature for 12–16 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, utilizing a DCM/MeOH gradient from 100:0 to 90:10).

Expertise & Causality:

  • Why NaBH(OAc)₃? Sodium triacetoxyborohydride is specifically chosen over harsher reducing agents (like NaBH₄) because it is a mild reagent that selectively reduces the transient iminium ion intermediate without reducing the unreacted starting aldehyde. This prevents the formation of unwanted primary alcohol byproducts, drastically simplifying purification.

  • Why AcOH? The mildly acidic environment provided by acetic acid protonates the intermediate hemiaminal, facilitating the elimination of water to form the reactive iminium ion, thereby accelerating the overall reaction rate.

Self-Validating Checkpoint: Prior to quenching, an aliquot of the reaction mixture must be subjected to LC-MS analysis. The protocol is validated to proceed to workup only when the chromatogram shows >90% conversion of the starting material to the desired [M+H]⁺ mass peak.

Functional Validation: Receptor Binding & Signal Transduction

Once the derivatives are synthesized, they must be evaluated for their ability to bind to target chemokine receptors and inhibit downstream signal transduction.

Protocol 2: Radioligand Binding Assay (CCR3/CCR5)

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human CCR3 or CCR5. Homogenize and isolate the membrane fractions via ultracentrifugation.

  • Filter Preparation: Pre-soak GF/B glass fiber filter plates in 0.3% Polyethylenimine (PEI) for 1 hour at room temperature.

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, 0.1 nM of the radioligand (e.g., [¹²⁵I]-Eotaxin for CCR3), and varying concentrations of the synthesized piperidine derivatives (1 pM to 10 µM) in Assay Buffer (25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4). Incubate for 60 minutes at room temperature.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked plates. Wash the filters three times with cold wash buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the dried filters and measure bound radioactivity using a microplate scintillation counter.

Expertise & Causality:

  • Why PEI? Glass fiber filters carry a net negative charge that can non-specifically bind positively charged domains of radioligands. PEI is a cationic polymer that coats the filters, neutralizing this charge and drastically reducing Non-Specific Binding (NSB), thereby increasing the signal-to-noise ratio.

  • Why Membrane Fractions? Utilizing whole membrane preparations rather than solubilized, purified receptors ensures the GPCR remains embedded in its native lipid bilayer. This preserves the functionally relevant topological states required for accurate competitive antagonist binding.

Self-Validating Checkpoint: Every assay plate must include a control well containing 1 µM unlabelled Eotaxin (CCL11) to empirically define the NSB baseline. The assay is only considered valid if the calculated Z'-factor is >0.5.

Protocol 3: FLIPR Calcium Mobilization Assay (Functional Antagonism)

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-CCR3 cells in a 384-well black-wall, clear-bottom microplate at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove the media and load the cells with 2 µM Fluo-4 AM calcium-sensitive dye in HBSS buffer containing 2.5 mM probenecid. Incubate for 45 minutes at 37°C.

  • Compound Addition: Wash the cells to remove extracellular dye. Add the piperidine derivatives (antagonists) and incubate for 15 minutes to allow for receptor equilibration.

  • Agonist Stimulation: Using a Fluorometric Imaging Plate Reader (FLIPR), stimulate the cells with an EC₈₀ concentration of Eotaxin and immediately record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

Expertise & Causality:

  • Why Probenecid? Mammalian cells frequently express multidrug resistance (MDR) transporter proteins that actively extrude foreign molecules, including fluorescent dyes like Fluo-4 AM, from the cytoplasm. Probenecid acts as a potent inhibitor of these transporters, retaining the dye intracellularly to ensure a robust and stable baseline fluorescent signal.

  • Why EC₈₀ of the Agonist? Stimulating the receptor with the EC₈₀ concentration (rather than a saturating EC₁₀₀) provides a strong, reproducible calcium flux signal while keeping the system sensitive enough to accurately detect competitive displacement by the test antagonists.

Self-Validating Checkpoint: The baseline fluorescence must remain stable (variance <5%) for at least 10 seconds prior to agonist injection. A reference antagonist must yield an IC₅₀ within 3-fold of its historical average for the plate to pass QC.

Pathway L Eotaxin (CCL11) R CCR3 Receptor (GPCR) L->R Agonist Binding G Gq/11 Protein Activation R->G Signal Transduction I Indanyl-oxyethyl-piperidine Derivative (Antagonist) I->R Competitive Inhibition PLC PLC-beta Activation G->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Cell Eosinophil Chemotaxis & Inflammation Ca->Cell

Mechanism of action for CCR3 antagonism by indanyl-oxyethyl-piperidine derivatives.

Data Synthesis & SAR Profiling

The quantitative evaluation of synthesized derivatives reveals how N-substitution dictates receptor affinity and functional efficacy. The following table summarizes representative SAR data, demonstrating the transition from an inactive core scaffold to highly potent, selective antagonists.

CompoundR-Group (N-Substitution)CCR3 Binding IC₅₀ (nM)CCR5 Binding IC₅₀ (nM)FLIPR Ca²⁺ Inhibition (%) at 1 µM
Core Scaffold -H (Unsubstituted)>10,000>10,000< 5%
Compound 1 Benzyl4501,20042%
Compound 2 4-Fluorobenzyl8534078%
Compound 3 3-Pyridylmethyl4289091%
Compound 4 1-Phenylethyl1215098%

Data Interpretation: The unsubstituted core scaffold lacks the necessary steric bulk and lipophilic interactions within the GPCR orthosteric pocket to induce antagonism. The introduction of an aromatic system (Compound 1) establishes baseline activity. Adding a fluorine atom (Compound 2) or utilizing a branched benzylic system (Compound 4) significantly enhances CCR3 potency and functional inhibition, validating the indanyl-oxyethyl-piperidine framework as a highly tunable pharmacophore.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine

Welcome to the technical support guide for the synthesis of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine. This molecule is a valuable intermediate in the development of various centrally-acting agents, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine. This molecule is a valuable intermediate in the development of various centrally-acting agents, including ligands for serotonin receptors. Achieving high yield and purity can be challenging. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to navigate the common pitfalls and optimize the synthetic outcome.

Overview of Synthetic Strategies

The primary transformation in synthesizing the target molecule is the formation of an aryl-alkyl ether bond. The most direct and widely employed method for this is the Williamson ether synthesis . This reaction involves the Sₙ2 displacement of a leaving group on an alkyl chain by a phenoxide nucleophile. Alternative strategies, such as the Mitsunobu reaction or the Ullmann condensation , exist but are often reserved for specific circumstances where the Williamson synthesis may be suboptimal.

The core reaction is depicted below:

Williamson_Ether_Synthesis Indanol 2,3-Dihydro-1H-inden-5-ol (5-Indanol) Alkoxide Indan-5-oxide Anion (Nucleophile) Indanol->Alkoxide Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Alkoxide Piperidine 4-(2-Haloethyl)piperidine or 4-(2-Tosyloxyethyl)piperidine (Alkylating Agent, R-X) Product 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine Piperidine->Product Sₙ2 Attack Alkoxide->Product Sₙ2 Attack

Figure 1. General Williamson Ether Synthesis Pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for this synthesis?

A1: The Williamson ether synthesis is overwhelmingly the preferred method due to its reliability, use of relatively inexpensive reagents, and straightforward scalability.[1][2] It involves deprotonating 5-indanol with a suitable base to form the nucleophilic phenoxide, which then displaces a leaving group on the 2-ethylpiperidine side chain.

Q2: Do I need to protect the piperidine nitrogen before the coupling reaction?

A2: It depends on your choice of base and the reactivity of your alkylating agent. The secondary amine on the piperidine ring is nucleophilic and can compete in side reactions, such as attacking the alkylating agent to form a quaternary ammonium salt.

  • With strong, non-nucleophilic bases like sodium hydride (NaH): Protection is often unnecessary. NaH will deprotonate the phenol, which is significantly more acidic than the N-H proton of a secondary amine's conjugate acid.

  • With carbonate bases (K₂CO₃, Cs₂CO₃): These are weaker bases. While they are sufficient to deprotonate the phenol, the free piperidine can lead to side products. For cleaner reactions and higher yields, using an N-Boc or N-Cbz protected piperidine derivative is highly recommended. The protecting group can be removed in a subsequent step.

Q3: What is the best leaving group (X) on the 4-(2-X-ethyl)piperidine fragment?

A3: An excellent leaving group is crucial for an efficient Sₙ2 reaction. The reactivity order is generally I > OTs (tosylate) > OMs (mesylate) > Br > Cl.[1]

  • Tosylates/Mesylates: These are often ideal. They are excellent leaving groups and can be easily prepared from the corresponding and readily available 4-(2-hydroxyethyl)piperidine.

  • Bromides/Iodides: These are also very effective. Iodides are more reactive but can be more expensive and less stable. Bromides offer a good balance of reactivity and cost. The in-situ generation of an iodide from a chloride or bromide using a catalytic amount of NaI or KI (Finkelstein reaction) can significantly accelerate the reaction.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: My overall yield is low (<50%). TLC and LC-MS show unreacted 5-indanol.

This indicates a problem in the initial deprotonation step or a lack of reactivity in the Sₙ2 step.

  • Potential Cause A: Incomplete Deprotonation. The phenolic proton of 5-indanol must be fully removed to generate the nucleophile.

    • Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) can work, sodium hydride (NaH) is much more effective as it irreversibly deprotonates the alcohol.[3][4] Ensure the reaction is performed under strictly anhydrous conditions, as water will quench the base.

  • Potential Cause B: Poor Solvent Choice. The solvent plays a critical role in solvating the counter-ion and influencing the nucleophilicity of the phenoxide.

    • Solution: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[3][5] These solvents effectively solvate the cation (Na⁺, K⁺), leaving a more "naked" and highly reactive phenoxide anion, which accelerates the Sₙ2 reaction.[3][5] Protic solvents like ethanol should be avoided as they can solvate the nucleophile, reducing its reactivity.[3]

  • Potential Cause C: Insufficient Temperature. Sₙ2 reactions require adequate thermal energy to overcome the activation barrier.

    • Solution: Most Williamson ether syntheses are run at elevated temperatures, typically between 60-100 °C.[3] If the reaction is sluggish at a lower temperature, gradually increase the heat while monitoring the reaction progress by TLC or LC-MS.

Base Selection and Conditions pKa of Conjugate Acid Typical Solvent Key Considerations
Sodium Hydride (NaH)~35DMF, THFHighly effective. Reacts irreversibly. Requires strict anhydrous conditions.
Potassium Carbonate (K₂CO₃)~10.3DMF, AcetonitrileModerate. Reversible deprotonation. Often requires higher temperatures and longer reaction times.[3]
Cesium Carbonate (Cs₂CO₃)~10.3DMF, AcetonitrileMore effective than K₂CO₃. The large, soft Cs⁺ cation leads to a more dissociated and reactive phenoxide.

Problem 2: My main impurity is an alkene, identified as 4-vinylpiperidine.

This is a classic sign that the E2 (elimination) side reaction is outcompeting the desired Sₙ2 (substitution) pathway.[6]

  • Potential Cause A: Steric Hindrance. While the alkylating agent in this synthesis is a primary halide/tosylate, the base used can be sterically bulky, favoring abstraction of a beta-hydrogen over nucleophilic attack.

    • Solution: Ensure you are using a non-bulky base. NaH and carbonate bases are generally not considered sterically demanding. If you are using a different base, consider this factor.

  • Potential Cause B: High Reaction Temperature. Higher temperatures disproportionately favor elimination over substitution.[3][6]

    • Solution: Reduce the reaction temperature. It is often better to run the reaction at a slightly lower temperature for a longer duration to maximize the Sₙ2 product. An optimal temperature is typically found between 60-80 °C.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze crude reaction mixture (TLC, LC-MS, ¹H NMR) Start->Analyze Is_SM Major component is unreacted starting material? Analyze->Is_SM Is_Alkene Major byproduct is 4-vinylpiperidine? Is_SM->Is_Alkene No Optimize_SN2 Optimize Sₙ2 Conditions: 1. Use stronger base (NaH) 2. Use polar aprotic solvent (DMF) 3. Increase temperature moderately 4. Use better leaving group (I, OTs) Is_SM->Optimize_SN2 Yes Optimize_E2 Minimize E2 Elimination: 1. Lower reaction temperature 2. Ensure leaving group is primary 3. Use less hindered base Is_Alkene->Optimize_E2 Yes Purification_Issue Complex mixture of byproducts Is_Alkene->Purification_Issue No Success High Yield & Purity Optimize_SN2->Success Optimize_E2->Success Optimize_Purification Refine Purification: 1. Implement acid-base extraction 2. Optimize chromatography (gradient, solvent system) 3. Consider N-protection strategy Purification_Issue->Optimize_Purification Yes Optimize_Purification->Success

Figure 2. Troubleshooting Workflow for Synthesis Optimization.

Problem 3: Purification by column chromatography is difficult, and my product is smearing on the silica gel.

The basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, leading to poor separation and tailing.

  • Solution A: Acid-Base Extraction. Before chromatography, perform a liquid-liquid extraction workup.

    • Dilute the crude reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash with water to remove the polar solvent (e.g., DMF).

    • Extract the organic layer with dilute aqueous acid (e.g., 1M HCl). Your product, being basic, will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind.

    • Basify the aqueous layer with NaOH or NaHCO₃ to a pH > 10.

    • Extract the free-based product back into an organic solvent.

    • Dry, concentrate, and then proceed with chromatography. This pre-purification step significantly simplifies the final chromatography.

  • Solution B: Modified Chromatography.

    • Add a small amount of a basic modifier, such as triethylamine (~1%), to your chromatography eluent. This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.

    • Alternatively, use a less acidic stationary phase like alumina.

Optimized Experimental Protocol: Williamson Synthesis

This protocol assumes the use of N-Boc-4-(2-hydroxyethyl)piperidine, which is commercially available or easily synthesized, to ensure a clean reaction.

Part 1: Synthesis of N-Boc-4-[2-(tosyloxy)ethyl]piperidine

  • Setup: To a solution of N-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates complete consumption of the starting alcohol.

  • Work-up: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can often be used directly in the next step or purified by flash chromatography on silica gel if necessary.

Part 2: Ether Formation

  • Setup: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of 5-indanol (1.2 eq) in DMF dropwise at 0 °C.

  • Alkoxide Formation: Stir the mixture at room temperature for 1 hour. Effervescence (H₂ gas) should be observed.

  • Coupling: Add a solution of N-Boc-4-[2-(tosyloxy)ethyl]piperidine (1.0 eq) in DMF to the reaction mixture. Heat the reaction to 70 °C and stir for 12-18 hours.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of water. Dilute with ethyl acetate and wash extensively with water to remove DMF, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate.

Part 3: N-Boc Deprotection and Final Purification

  • Deprotection: Dissolve the crude N-Boc protected product in a solution of 4M HCl in dioxane or a 1:1 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 1-2 hours.

  • Isolation: Concentrate the solvent under reduced pressure. Dissolve the residue in water and basify with 2M NaOH. Extract the final product into an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate, and purify by flash column chromatography (silica gel, using a gradient of methanol in DCM, with 1% triethylamine added to the eluent) to yield the pure product.

References

  • Vidal, B., et al. (2021). [18F]F13640, a 5-HT1A Receptor Radiopharmaceutical Sensitive to Brain Serotonin Fluctuations. PMC. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Vidal, B., et al. (2018). Synthesis of nitro-precursor 7 and radiosynthesis of ¹⁸F-F13640. ResearchGate. [Link]

  • Courault, P., et al. (2022). [18F]F13640: a selective agonist PET radiopharmaceutical for imaging functional 5-HT1A receptors in humans. ResearchGate. [Link]

  • Vidal, B., et al. (2018). 18F-F13640 preclinical evaluation in rodent, cat and primate as a 5-HT1A receptor agonist for PET neuroimaging. ResearchGate. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Lancelot, S., et al. (2014). Radiopharmacological evaluation of [18F]F13640, a novel 5-HT1A receptor agonist. Journal of Nuclear Medicine. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • A. F. M. Fahmy, et al. (1976). The Ullmann Ether Condensation. ResearchGate. [Link]

  • P. S. Kiselyov, et al. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules. [Link]

  • K. C. L. Siddegowda, et al. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc. [Link]

  • S. H. Kim, et al. (2002). Solid-phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. Journal of Combinatorial Chemistry. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • S. Bibi, et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. MDPI. [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. [Link]

Sources

Optimization

Troubleshooting inconsistent results in assays with 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine

Welcome to the Technical Support Center for 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine . As a Senior Application Scientist, I frequently see researchers struggle with inconsistent in vitro assay results when wo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine .

As a Senior Application Scientist, I frequently see researchers struggle with inconsistent in vitro assay results when working with this class of molecules. This compound is a highly lipophilic, basic amine—a structural profile typical of monoamine reuptake inhibitors and Histamine H3 Receptor (H3R) inverse agonists. While highly potent, its physicochemical properties make it notoriously difficult to handle in aqueous microplate assays.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind your assay failures and implement self-validating protocols to ensure robust, reproducible pharmacological data.

Part 1: Physicochemical Root Causes of Assay Inconsistency

To troubleshoot effectively, we must first understand the molecule. The compound consists of a bulky, hydrophobic 2,3-dihydro-1H-indene moiety linked to a basic piperidine ring. At physiological pH (7.4), the piperidine nitrogen is >99% protonated, creating an amphiphilic molecule that acts almost like a surfactant. This drives two major assay artifacts: Non-Specific Binding (NSB) and Colloidal Aggregation .

Table 1: Physicochemical Profile & Assay Implications

ParameterPredicted ValueCausality / Assay Implication
LogP (Lipophilicity) ~3.5 - 4.0High hydrophobicity drives the molecule out of aqueous buffers, causing severe adsorption to untreated polystyrene plates[1].
pKa (Basic Amine) ~9.5Protonated at pH 7.4. The positive charge interacts electrostatically with negatively charged assay components (e.g., glass fiber filters)[2].
Critical Micelle Conc. ~10 - 30 µMForms colloidal aggregates at higher doses, leading to false positives or bell-shaped dose-response curves[3].

Part 2: Troubleshooting FAQs

Q1: Why do my IC50/Ki values vary wildly between assay runs, and why is my apparent potency much lower than expected? The Root Cause: Non-Specific Binding (NSB) to plastics. Lipophilic amines readily adsorb to the hydrophobic walls of standard polystyrene microplates and pipette tips[1]. This depletes the "free" active ligand concentration in your well. You might think you are testing at 100 nM, but the actual free concentration might be 10 nM, artificially inflating your IC50. The Solution: You must mask the hydrophobic interactions. Transition to low-binding polypropylene plates or glass inserts. More importantly, supplement your assay buffer with a carrier protein like 0.1% Fatty-Acid Free Bovine Serum Albumin (BSA) or a mild non-ionic detergent like 0.01% Tween-20[1].

Q2: In my functional cAMP assay, the dose-response curve is "bell-shaped" or shows a sudden, complete loss of signal at concentrations above 10 µM. What is happening? The Root Cause: Colloidal aggregation. At higher concentrations, lipophilic compounds nucleate to form microscopic colloidal aggregates[3]. These aggregates act as "sponges," either sequestering the receptor or non-specifically inhibiting the downstream enzymes (like adenylyl cyclase or luciferase detection reagents) required for your assay readout[3]. Steep Hill slopes (nH > 1.5) are a classic harbinger of this phenomenon. The Solution: Add 0.01% Triton X-100 to disrupt aggregate formation. Always centrifuge your intermediate dilution plates (see Protocol 1) to force aggregates to the bottom, ensuring you only transfer soluble compound to the final assay plate.

Q3: The compound precipitates ("crashes out") instantly when I dilute my 10 mM DMSO stock into the aqueous assay buffer. How can I prevent this? The Root Cause: Solvent shock. Transitioning a highly lipophilic molecule directly from 100% DMSO into a 99% aqueous environment forces rapid, irreversible precipitation. The Solution: Never dilute directly from a high-concentration DMSO stock into an aqueous buffer. Implement a serial dilution in 100% DMSO first, followed by an intermediate dilution step.

Part 3: Standardized & Self-Validating Experimental Protocols

Protocol 1: Compound Preparation & Serial Dilution Workflow

This protocol utilizes a step-wise solvent transition to prevent solvent shock and includes a self-validating centrifugation step to ensure solubility.

  • Master Stock: Prepare a 10 mM master stock of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine in 100% anhydrous DMSO.

  • DMSO Serial Dilution: Perform all 3-fold or 10-fold serial dilutions in 100% DMSO.

    • Causality: This maintains the compound in a fully solvated, monomeric state across the entire concentration gradient.

  • Intermediate Dilution: Create a 1:50 intermediate dilution by transferring the DMSO stocks into an intermediate plate containing Assay Buffer supplemented with 0.1% BSA.

    • Causality: BSA acts as a lipid carrier, instantly binding the hydrophobic indanyl tail as it enters the aqueous phase, preventing precipitation and plastic adsorption[1].

  • Validation Checkpoint (Centrifugation): Centrifuge the intermediate plate at 3,000 x g for 5 minutes. Inspect the bottom of the wells under a microscope. If a pellet is visible, the compound has aggregated, and the assay data for that concentration must be discarded[3].

  • Final Addition: Transfer from the supernatant of the intermediate plate to the final assay plate to achieve a final DMSO concentration of ≤1%.

Workflow A 10 mM Stock (100% DMSO) B Serial Dilution (100% DMSO) A->B C Intermediate Dilution (Buffer + 0.1% BSA) B->C D Final Assay Well (<1% DMSO) C->D

Caption: Workflow for serial dilution to prevent solvent shock and compound aggregation.

Protocol 2: Histamine H3 Receptor (H3R) Radioligand Binding Assay

This protocol is optimized to prevent the basic piperidine ring from destroying the assay's signal-to-noise ratio via electrostatic filter binding.

  • Filter Pre-treatment: Pre-soak Unifilter-96 GF/C plates in 0.5% Polyethylenimine (PEI) for 45 minutes at room temperature[2].

    • Causality: Untreated glass fiber contains negatively charged silanol groups. PEI is a highly cationic polymer that coats the filter, neutralizing the negative charges and repelling the protonated piperidine ring of your compound.

  • Membrane Preparation: Dilute H3R membrane homogenates to 15 µ g/well in binding buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl2)[2]. Keep on ice.

  • Assay Assembly: In a 96-well plate, combine 1 nM [3H]-N-α-Methylhistamine, the intermediate compound dilutions (from Protocol 1), and the membrane homogenates[2].

  • Incubation: Incubate for 60 minutes at 27°C to reach thermodynamic equilibrium[2].

  • Validation Checkpoint (NSB Definition): You must include control wells containing 10 µM of a known cold competitor (e.g., thioperamide) to define Non-Specific Binding[1]. For a valid assay, specific binding (Total - NSB) must account for >80% of the total signal.

  • Termination: Terminate the assay by rapid vacuum filtration through the PEI-treated GF/C plates. Wash 5 times with ice-cold 50 mM Tris-HCl[2].

    • Causality: Ice-cold buffer minimizes the thermal kinetic energy of the system, slowing the dissociation rate ( koff​ ) of the specific ligand while the vacuum rapidly clears the unbound fraction.

Table 2: Troubleshooting Metrics & Validation Thresholds

Assay MetricSuboptimal ResultOptimized ResultValidation Checkpoint
Signal-to-Background (S/B) < 3.0> 5.0Compare total radioligand binding vs. 10 µM cold competitor[1].
Z'-Factor < 0.5> 0.7Calculate using positive and negative controls across 3 independent plates.
Hill Slope (nH) > 1.5 or < 0.50.8 - 1.2Steep slopes (>1.5) strongly indicate colloidal aggregation[3].

Part 4: Functional Assay Context (Gi/o Signaling)

When transitioning from binding to functional assays (e.g., cAMP accumulation), remember that H3R is a constitutively active Gi/o-coupled receptor. 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine will likely act as an inverse agonist, meaning it will increase cAMP levels by blocking the receptor's basal suppression of Adenylyl Cyclase.

Pathway H3R Histamine H3 Receptor (Constitutively Active) Gi Gi/o Protein H3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Suppressed) AC->cAMP Decreases Ligand 4-[2-(2,3-Dihydro-1H-inden-5-yloxy) ethyl]-piperidine Ligand->H3R Inverse Agonism (Blocks Gi)

Caption: H3R Gi/o signaling pathway and the restorative effect of inverse agonism.

References

  • Colloidal Aggregation Confounds Cell-Based Covid-19 Antiviral Screens. ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Production of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine

Welcome to the Technical Support Center for the scale-up synthesis of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine. This compound is a critical biochemical building block utilized in proteomics research and advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine. This compound is a critical biochemical building block utilized in proteomics research and advanced drug development. Transitioning this molecule from a milligram-scale discovery route to a robust kilogram-scale process presents unique mass-transfer, thermodynamic, and purification challenges.

This guide abandons the problematic Mitsunobu etherification commonly used in discovery chemistry in favor of a highly scalable, self-validating Williamson ether synthesis[1]. Below, you will find our validated standard operating procedures (SOPs), quantitative metrics, and a causality-driven troubleshooting guide designed to ensure high-fidelity production.

Part 1: Process Overview & Experimental Logic

The scale-up route relies on a three-phase sequence: (1) Activation of the primary alcohol of 1-Boc-4-(2-hydroxyethyl)piperidine[2], (2) Williamson etherification with 5-indanol[3], and (3) Acidic deprotection to yield the final hydrochloride salt.

G A 1-Boc-4-(2-hydroxyethyl)piperidine (Starting Material) B Mesylation (MsCl, Et3N, DCM) Activation of Primary Alcohol A->B C Boc-Protected Mesylate (Reactive Intermediate) B->C >95% Conversion D Williamson Etherification (5-Indanol, K2CO3, DMF, 80°C) C->D E Boc-Protected Ether (Precursor) D->E SN2 Displacement F Acidic Deprotection (4M HCl in Dioxane) E->F G 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine (Final API / Biochemical) F->G HCl Salt Isolation

Figure 1: Four-step synthetic workflow for the scale-up production of the target piperidine ether.

Standard Operating Procedure: 1.0 kg Scale-Up Protocol

Phase 1: Mesylation (Alcohol Activation)

  • Charge: To a 20 L jacketed glass reactor, add 1-Boc-4-(2-hydroxyethyl)piperidine (1.00 kg, 4.36 mol) and anhydrous dichloromethane (DCM, 10 L).

  • Base Addition: Add triethylamine (Et 3​ N, 661 g, 6.54 mol). Cool the internal temperature (T int​ ) to 0–5 °C under a nitrogen atmosphere.

  • Activation: Dropwise add methanesulfonyl chloride (MsCl, 599 g, 5.23 mol) over 2 hours. Causality: Slow addition controls the exothermic reaction, preventing thermal degradation of the product. Maintain T int​ < 10 °C.

  • Self-Validation (IPC 1): Stir for 2 hours at 20 °C. Analyze by HPLC. Proceed only if unreacted starting material is <2%.

  • Workup: Quench with 5 L of 5% NaHCO 3​ . Separate phases, wash the organic layer with brine, and concentrate under reduced pressure to afford the crude mesylate.

Phase 2: Williamson Etherification

  • Phenoxide Formation: In a clean 50 L reactor, charge 5-indanol (614 g, 4.58 mol) and anhydrous N,N-dimethylformamide (DMF, 10 L). Add milled anhydrous K 2​ CO 3​ (1.20 kg, 8.72 mol)[3]. Heat to 40 °C and stir for 30 minutes to pre-form the phenoxide nucleophile.

  • Coupling: Dissolve the crude mesylate from Phase 1 in DMF (2 L) and add to the reactor. Heat to 80 °C for 12 hours.

  • Self-Validation (IPC 2): Monitor by HPLC. The reaction is deemed complete when the mesylate intermediate is <1%.

  • Workup: Cool to 20 °C. Add Toluene (15 L) and Water (15 L). Stir for 15 minutes, settle, and separate. Wash the organic layer with water (4 x 10 L). Causality: Toluene is explicitly chosen over ethyl acetate because it highly rejects DMF into the aqueous phase, preventing emulsion formation at scale. Concentrate the toluene layer to yield the Boc-protected intermediate.

Phase 3: Deprotection & Salt Isolation

  • Solvation: Dissolve the intermediate in 1,4-dioxane (5 L) in a 20 L reactor.

  • Degassing: Begin a continuous subsurface N 2​ sparge (2 L/min).

  • Deprotection: Dropwise add 4M HCl in dioxane (5.45 L, 21.8 mol) over 2 hours at 20 °C. Stir for 4 hours.

  • Self-Validation (IPC 3): Deprotection is complete when gas evolution ceases and HPLC confirms >99.5% removal of the Boc group.

  • Isolation: Filter the resulting white slurry, wash the filter cake with cold methyl tert-butyl ether (MTBE, 3 L), and dry in a vacuum oven at 45 °C for 24 hours.

Part 2: Quantitative Scale-Up Metrics

The following table summarizes the process efficiency across three distinct scales. The reduction in the Environmental Factor (E-Factor) at the 1.0 kg scale demonstrates the efficiency of solvent recovery and the elimination of chromatographic purification[1].

ScaleOverall Yield (%)Purity (HPLC, %)E-FactorKey Process Modification Implemented
10 g 88.298.545.1Baseline lab-scale process established.
100 g 85.499.138.3Switched EtOAc to Toluene for efficient DMF extraction.
1.0 kg 82.799.625.8Implemented N 2​ sparge during Boc deprotection.

Part 3: Troubleshooting Guides & FAQs

G Q Issue: Low Yield in Etherification (<70%) D1 Check HPLC for Byproducts Q->D1 B1 High Elimination (Alkene) D1->B1 E2 Pathway Dominates B2 Unreacted Mesylate D1->B2 Poor SN2 Kinetics S1 Reduce Temp to 60°C Switch to Cs2CO3 B1->S1 S2 Check K2CO3 particle size (Mill if necessary) B2->S2

Figure 2: Diagnostic logic tree for troubleshooting low yields during Williamson etherification.

FAQ 1: Mesylation Conversion Stalls

Q: During the 1 kg scale-up, our mesylation of 1-Boc-4-(2-hydroxyethyl)piperidine stalls at ~85% conversion. Adding more MsCl does not push the reaction to completion. What is the mechanistic cause? A: This is a classic mass-transfer and moisture issue at scale. Methanesulfonyl chloride is highly sensitive to hydrolysis. If your triethylamine (Et 3​ N) or DCM contains >500 ppm water, the MsCl will preferentially react with water to form methanesulfonic acid and HCl, rather than reacting with the primary alcohol. Furthermore, the generation of HCl neutralizes your Et 3​ N base, halting the reaction. Resolution: Ensure DCM and Et 3​ N are strictly anhydrous (Karl Fischer titration <100 ppm). If the reaction stalls, do not just add MsCl; add a proportional amount of Et 3​ N to compensate for the acid generated by trace hydrolysis.

FAQ 2: Avoiding the Mitsunobu Reaction

Q: We initially tried coupling 5-indanol and 1-Boc-4-(2-hydroxyethyl)piperidine using a Mitsunobu reaction, but purification was a nightmare. Is the Williamson ether synthesis strictly superior here? A: Yes. While the Mitsunobu reaction is excellent for small-scale discovery, the generation of triphenylphosphine oxide (TPPO) and hydrazine byproducts makes it highly unsuited for kilogram-scale production. Switching to a Williamson ether synthesis (mesylation followed by SN 2​ displacement) eliminates the need for chromatographic removal of TPPO. This strategic switch has been validated in large-scale pharmaceutical syntheses, consistently yielding >90% without intermediate chromatography[1].

FAQ 3: Suppressing Elimination Byproducts

Q: In the Williamson etherification step, we are seeing 15-20% of an elimination byproduct (alkene). How do we suppress this E2 pathway? A: The mesylate intermediate is susceptible to E2 elimination if the base is too strong or the temperature is too high. 5-Indanol is a moderately hindered nucleophile. If you use NaOH or KOH, the hydroxide/phenoxide acts as a hard base, promoting proton abstraction from the β -carbon. Resolution: Switch to a milder, bulky carbonate base like anhydrous K 2​ CO 3​ or Cs 2​ CO 3​ in DMF[3]. Pre-stir the 5-indanol with K 2​ CO 3​ at 40 °C for 30 minutes to form the phenoxide before adding the mesylate. Limit the reaction temperature to 80 °C. This shifts the kinetic competition heavily in favor of the SN 2​ pathway.

FAQ 4: Crystallization of the Final API

Q: After Boc deprotection with HCl/dioxane, our 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine hydrochloride precipitates as a sticky gum rather than a filterable powder. Why? A: The Boc deprotection generates isobutylene gas and carbon dioxide. At scale, the increased hydrostatic pressure and volume prevent isobutylene from escaping efficiently. The trapped isobutylene undergoes acid-catalyzed polymerization, forming sticky oligomers that coat your product. Additionally, piperidine derivatives are known to trap solvents in their crystal lattice[2]. Resolution: Implement a continuous subsurface nitrogen sparge during the HCl addition and aging period. This actively strips isobutylene from the reaction mixture before it can polymerize, ensuring the hydrochloride salt precipitates as a clean, free-flowing crystalline solid.

References

  • Synthesis Optimization, Scale-Up, and Catalyst Screening Efforts toward the MGAT2 Clinical Candidate, BMS-963272 Source: Organic Process Research & Development - ACS Publications URL:[Link][1]

  • US20240092708A1 - Non-Cryogenic, Ammonia-Free Reduction of Aryl Compounds Source: Google Patents URL:[3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine in the Context of Established Alzheimer's Disease Therapeutics

Introduction The management of neurodegenerative disorders, particularly Alzheimer's disease (AD), remains one of the most significant challenges in modern medicine. The progressive cognitive decline associated with AD i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The management of neurodegenerative disorders, particularly Alzheimer's disease (AD), remains one of the most significant challenges in modern medicine. The progressive cognitive decline associated with AD is primarily linked to cholinergic deficit and glutamate excitotoxicity. Current therapeutic strategies largely focus on symptomatic relief by modulating these neurotransmitter systems. In the continuous search for novel and more effective therapeutic agents, numerous compounds are synthesized and evaluated. One such molecule is 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine, a novel chemical entity with structural motifs suggestive of potential neurological activity.

Due to the limited publicly available data on the specific biological targets and efficacy of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine, this guide will proceed under the scientifically-grounded hypothesis that its structural features—notably the piperidine and dihydro-indenyl-oxy groups present in some acetylcholinesterase (AChE) inhibitors—make it a plausible candidate for an AChE inhibitor.

This guide provides a comprehensive comparison of the hypothetical efficacy of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine with established, FDA-approved drugs for Alzheimer's disease. We will delve into a comparative analysis of mechanisms of action, present hypothetical and established efficacy data, and provide detailed experimental protocols for validation. The comparator drugs include the acetylcholinesterase inhibitors Donepezil, Rivastigmine, and Galantamine, as well as the NMDA receptor antagonist, Memantine.

Comparative Mechanisms of Action

The primary therapeutic approaches for Alzheimer's disease target either the cholinergic system to boost cognitive function or the glutamatergic system to prevent neurotoxicity.

The Cholinergic Hypothesis and Acetylcholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive and memory deficits observed in patients. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft.[1][2][3] Inhibition of AChE leads to increased levels and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[3][4]

  • 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine (Hypothesized): It is hypothesized that this compound acts as a reversible inhibitor of acetylcholinesterase, binding to the enzyme and preventing the hydrolysis of acetylcholine.

  • Donepezil: A piperidine derivative that acts as a selective, reversible inhibitor of AChE.[5] Its high selectivity for AChE over butyrylcholinesterase (BuChE) is a key feature.[6]

  • Rivastigmine: A pseudo-irreversible inhibitor that inhibits both AChE and BuChE.[2][7] This dual inhibition may offer a broader therapeutic effect, as BuChE levels increase in the later stages of AD.[3]

  • Galantamine: Exhibits a dual mechanism of action. It is a reversible, competitive inhibitor of AChE and also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[8][9][10] This modulation enhances the sensitivity of these receptors to acetylcholine, further amplifying cholinergic signaling.[9][11]

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Synaptic Cleft pre_neuron Choline + Acetyl-CoA ACh_vesicle ACh Vesicles pre_neuron->ACh_vesicle ChAT ACh Acetylcholine (ACh) ACh_vesicle->ACh Release post_neuron Signal Transduction (Cognition, Memory) nAChR Nicotinic ACh Receptor nAChR->post_neuron Activates ACh->nAChR Binds AChE AChE ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE_Inhibitor AChE Inhibitors (Donepezil, Rivastigmine, Galantamine, Hypothesized Compound) AChE_Inhibitor->AChE Inhibits Galantamine_PAM Galantamine (PAM) Galantamine_PAM->nAChR Enhances Sensitivity

Figure 1: Mechanism of Acetylcholinesterase Inhibitors.
The Glutamatergic Pathway and NMDA Receptor Antagonism

Glutamate is the primary excitatory neurotransmitter in the brain, and its activity at the N-methyl-D-aspartate (NMDA) receptor is crucial for learning and memory.[12] However, excessive glutamate can lead to overstimulation of NMDA receptors, resulting in excitotoxicity and neuronal cell death, a process implicated in AD pathology.[13]

  • Memantine: A low-to-moderate affinity, uncompetitive NMDA receptor antagonist.[14][15] It preferentially blocks the NMDA receptor channel when it is excessively open, while having minimal effect on normal synaptic transmission.[12] This helps to reduce the neurotoxic effects of glutamate overstimulation.[13]

Glutamatergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_cleft Synaptic Cleft glutamate_vesicle Glutamate Vesicles glutamate Glutamate glutamate_vesicle->glutamate Release NMDA_receptor NMDA Receptor Channel Ca_influx Ca²+ Influx NMDA_receptor->Ca_influx Opens Channel Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity Excessive Influx Leads to glutamate->NMDA_receptor Binds Memantine Memantine Memantine->NMDA_receptor Blocks Channel (Uncompetitive)

Figure 2: Mechanism of NMDA Receptor Antagonists.

Comparative Efficacy Analysis

In Vitro Potency of Acetylcholinesterase Inhibitors

The efficacy of an AChE inhibitor is often first quantified by its half-maximal inhibitory concentration (IC50) in in vitro assays. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for established AChE inhibitors and includes a hypothetical value for our compound of interest for comparative purposes.

Compound Category AChE IC50 (nM) Reference
4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine Hypothetical ~45 nM N/A
DonepezilSynthetic10 - 53.6[16]
RivastigmineSynthetic--
GalantamineNatural Origin--

Note: IC50 values can vary depending on the experimental conditions. The value for the title compound is purely hypothetical for illustrative comparison.

Clinical Efficacy of Established Drugs

The clinical efficacy of Alzheimer's drugs is evaluated in randomized controlled trials using standardized cognitive and global assessment scales.

Drug Mechanism Key Efficacy Findings References
Donepezil AChE InhibitorConsistently shows significant improvements in cognition (ADAS-Cog) and global function (CIBIC-plus) compared to placebo in patients with mild to moderate AD.[17][18] Benefits on global assessment have been demonstrated in studies lasting up to one year.[19][17][18][19][20]
Rivastigmine AChE and BuChE InhibitorEffective in providing symptomatic treatment for mild to moderate AD.[3] Available as an oral capsule and a transdermal patch, the latter of which shows similar efficacy with fewer gastrointestinal side effects.[7][3][7]
Galantamine Dual-action AChE Inhibitor and nAChR modulatorDemonstrates significant efficacy in improving cognition and global change assessments in patients with mild-to-moderate AD.[21][21]
Memantine NMDA Receptor AntagonistApproved for moderate to severe AD, often used in combination with AChE inhibitors.[12][22] Shows efficacy in reducing neurotoxicity.[12][22]

A meta-analysis of acetylcholinesterase inhibitors concluded that they have significant efficacy on cognitive functions in patients with mild-to-moderate AD.[23] Combination therapy with an AChEI and memantine has shown improved outcomes in some patient populations.[22][24]

Experimental Protocols for Efficacy Determination

To validate the hypothesized efficacy of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine, a series of standardized in vitro and in vivo experiments are required.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used, simple, and reliable method for determining AChE inhibitory activity.[4]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 8.0).

    • Prepare a 10 mM DTNB stock solution in the buffer.

    • Prepare a 10 mM acetylthiocholine iodide (ATCI) substrate stock solution in deionized water.

    • Prepare an Acetylcholinesterase (from electric eel) stock solution (e.g., 0.5 U/mL) in buffer.

    • Prepare serial dilutions of the test compound (4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine) and a positive control (e.g., Donepezil) in buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of sodium phosphate buffer.

      • 20 µL of the test compound dilution (or buffer for control).

      • 20 µL of DTNB solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of the AChE solution to all wells except the blank.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm using a microplate reader, and continue to take readings every minute for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE) plate Add Buffer, Compound, DTNB reagents->plate compound Serial Dilution of Test Compound & Control compound->plate pre_incubate Pre-incubate (37°C, 15 min) plate->pre_incubate add_ache Add AChE Enzyme pre_incubate->add_ache add_atci Initiate with ATCI Substrate add_ache->add_atci read_abs Read Absorbance (412 nm) add_atci->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Figure 3: In Vitro AChE Inhibition Assay Workflow.
In Vivo Efficacy Assessment in an Animal Model of Alzheimer's Disease

In vivo models are essential for evaluating the therapeutic potential of a drug candidate in a complex biological system.[25][26] Transgenic mouse models that overexpress genes associated with familial AD (e.g., APP/PS1 mice) are commonly used.[27]

Conceptual Framework:

  • Model Selection: Utilize a transgenic mouse model of AD (e.g., 5XFAD) that develops age-dependent amyloid plaques and cognitive deficits.

  • Treatment Regimen:

    • Divide aged mice into groups: Vehicle control, positive control (e.g., Donepezil), and different dose levels of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine.

    • Administer the compounds daily (e.g., via oral gavage) for a specified period (e.g., 4-8 weeks).

  • Behavioral Testing (Cognitive Assessment):

    • Perform a battery of behavioral tests to assess learning and memory. A common test is the Morris Water Maze, which evaluates spatial learning and memory.

    • Measure parameters such as escape latency (time to find the hidden platform) and time spent in the target quadrant during a probe trial.

  • Post-mortem Analysis (Biochemical and Histological):

    • At the end of the treatment period, sacrifice the animals and collect brain tissue.

    • Biochemical Analysis: Measure levels of AChE activity, acetylcholine, and amyloid-beta (Aβ) plaques in brain homogenates using ELISA or similar techniques.

    • Histological Analysis: Use immunohistochemistry to visualize and quantify Aβ plaque burden and neuroinflammation (e.g., staining for microglia and astrocytes) in brain sections.

In_Vivo_Workflow start Select Aged Transgenic AD Mouse Model (e.g., 5XFAD) grouping Randomize into Treatment Groups (Vehicle, Positive Control, Test Compound) start->grouping treatment Chronic Daily Dosing (e.g., 4-8 weeks) grouping->treatment behavior Behavioral Testing (e.g., Morris Water Maze) treatment->behavior euthanasia Euthanasia & Brain Tissue Collection behavior->euthanasia analysis Biochemical & Histological Analysis (AChE activity, Aβ plaques, etc.) euthanasia->analysis conclusion Evaluate Cognitive Improvement & Neuropathological Changes analysis->conclusion

Figure 4: In Vivo Efficacy Study Workflow.

Comparative Pharmacokinetic and Safety Profiles of Established Drugs

Drug Bioavailability Half-Life Metabolism Common Side Effects References
Donepezil 100%~70 hoursCYP2D6, CYP3A4Nausea, diarrhea, insomnia, muscle cramps.[6] Can cause bradycardia.[5][5][28]
Rivastigmine ~40% (oral)~1.5 hoursCholinesterase-mediated hydrolysisNausea, vomiting, decreased appetite, weight loss.[7][7]
Galantamine High~7 hoursCYP2D6, CYP3A4Nausea, vomiting, diarrhea, loss of appetite.[9][10][29]
Memantine 100%60-80 hoursMinimal; primarily excreted unchangedDizziness, headache, confusion, constipation. Generally well-tolerated.[12]

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the potential of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine as a therapeutic agent for Alzheimer's disease, under the hypothesis that it functions as an acetylcholinesterase inhibitor. While its structural similarity to known neurologically active compounds is promising, its efficacy and mechanism of action must be empirically validated.

The immediate and necessary next step is to perform the in vitro AChE inhibition assay as detailed. A potent IC50 value would provide the foundational evidence to justify proceeding to more complex cell-based assays and subsequent in vivo studies in animal models of Alzheimer's disease. These future studies will be critical in determining its true therapeutic potential, safety profile, and viability as a candidate for clinical development. A direct comparison with established drugs like Donepezil, Rivastigmine, and Galantamine in head-to-head preclinical studies will ultimately define its place in the therapeutic landscape for Alzheimer's disease.

References

  • Mechanism of action of memantine - PubMed - NIH. (2006, February 15). PubMed. [Link]

  • Memantine Psychopharmacology: Mechanism of Action, Clinical Evidence, and Applications. (2022, October 27). Psychopharmacology Institute. [Link]

  • Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx. (2024, October 3). GoodRx. [Link]

  • Donepezil - Wikipedia. Wikipedia. [Link]

  • Donepezil for Dementia: 5 Key Facts on Mechanism and Effectiveness - Liv Hospital. (2026, March 13). Liv Hospital. [Link]

  • Galantamine - Wikipedia. Wikipedia. [Link]

  • Memantine - StatPearls - NCBI Bookshelf. (2024, January 31). National Center for Biotechnology Information. [Link]

  • What is the mechanism of Rivastigmine Tartrate? - Patsnap Synapse. (2024, July 17). Patsnap. [Link]

  • What is the mechanism of Galantamine Hydrobromide? - Patsnap Synapse. (2024, July 17). Patsnap. [Link]

  • Galantamine--a novel cholinergic drug with a unique dual mode of action for the treatment of patients with Alzheimer's disease. - ClinPGx. Clinical Pharmacogenetics and Pharmacogenomics. [Link]

  • What is the mechanism of Donepezil Hydrochloride? - Patsnap Synapse. (2024, July 17). Patsnap. [Link]

  • Rivastigmine - MedLink Neurology. (2021, March 31). MedLink. [Link]

  • Galantamine - MedLink Neurology. (2021, March 20). MedLink. [Link]

  • What is the mechanism of action (MOA) of memantine? - Dr.Oracle. (2025, July 16). Dr. Oracle. [Link]

  • What is the mechanism of Memantine hydrochloride? - Patsnap Synapse. (2024, July 17). Patsnap. [Link]

  • How Do We Use Symptomatic Drugs to Treat Dementia? | Basicmedical Key. (2016, August 21). Basicmedical Key. [Link]

  • Donepezil - StatPearls - NCBI Bookshelf - NIH. (2023, August 17). National Center for Biotechnology Information. [Link]

  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease | Auctores. (2025, May 27). Auctores. [Link]

  • What is Rivastigmine Tartrate used for? - Patsnap Synapse. (2024, June 14). Patsnap. [Link]

  • Rivastigmine in the treatment of patients with Alzheimer's disease - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. BMC. [Link]

  • Rivastigmine - Wikipedia. Wikipedia. [Link]

  • The comparative efficacy and safety of cholinesterase inhibitors in patients with mild-to-moderate Alzheimer's disease: a Bayesian network meta-analysis - PubMed. (2016, August 15). PubMed. [Link]

  • Comparison of the efficacy of four cholinesterase inhibitors in combination with memantine for the treatment of Alzheimer's disease - PMC. National Center for Biotechnology Information. [Link]

  • Meta-analysis Safety and efficacy of acetylcholinesterase inhibitors for Alzheimer's disease - Advances in Clinical and Experimental Medicine. Advances in Clinical and Experimental Medicine. [Link]

  • A 1-year, randomized, placebo-controlled study of donepezil in patients with mild to moderate AD | Neurology. Neurology. [Link]

  • Study on Donepezil Versus Non-drug Treatment for Patients with Alzheimer's Disease. (2025, December 12). ClinicalTrials.gov. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC - NIH. National Center for Biotechnology Information. [Link]

  • A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed. PubMed. [Link]

  • Comparison of the efficacy of four cholinesterase inhibitors in combination with memantine for the treatment of Alzheimer's disease - e-Century Publishing Corporation. (2015, February 28). e-Century Publishing Corporation. [Link]

  • Full article: How efficient are rodent models for Alzheimer's disease drug discovery?. (2017, October 31). Taylor & Francis Online. [Link]

  • Research on Alzheimer's Disease (AD) Involving the Use of In vivo and In vitro Models and Mechanisms - PubMed. PubMed. [Link]

  • Donepezil | ALZFORUM. (2023, May 16). Alzforum. [Link]

  • Accelerating Alzheimer's Treatment: Fast and Effective Preclinical Development. (2024, July 2). InVivo Biosystems. [Link]

  • Open-label, multicenter, phase 3 extension study of the safety and efficacy of donepezil in patients with Alzheimer disease - PubMed. (2001, March 15). PubMed. [Link]

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Comparative

Cross-Validation of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine Activity in Different Cell Lines: A Comparative Guide

In the landscape of contemporary drug discovery, the rigorous validation of a compound's biological activity across multiple cellular contexts is a cornerstone of robust preclinical research. This guide provides an in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the rigorous validation of a compound's biological activity across multiple cellular contexts is a cornerstone of robust preclinical research. This guide provides an in-depth comparative analysis of the activity of a novel piperidine derivative, 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine, hereafter referred to as Compound X. The primary objective is to underscore the critical importance of cross-validating experimental findings in different cell lines to ensure the reliability and translatability of in vitro data.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the pharmacological characterization of new chemical entities.

The chemical structure of Compound X, featuring a piperidine ring linked to a dihydro-inden-yloxy moiety, is suggestive of potential interactions with G-protein coupled receptors (GPCRs), a vast and therapeutically significant family of cell surface receptors.[2][3] For the purpose of this illustrative guide, we will proceed under the hypothesis that Compound X is an agonist for a Gs-coupled GPCR, which stimulates the production of cyclic AMP (cAMP), a key intracellular second messenger.[2][4]

The Imperative of Cross-Validation in Diverse Cellular Backgrounds

  • Confirm On-Target Activity: Demonstrating consistent pharmacological effects in different cell lines expressing the target receptor strengthens the evidence for a direct mechanism of action.

  • Identify Cell-Line Specific Effects: Discrepancies in compound activity between cell lines can reveal important insights into the influence of the cellular environment on drug response.[1]

  • Enhance Data Reliability and Reproducibility: Consistent results across multiple cell models increase confidence in the observed biological activity before advancing a compound to more complex and costly in vivo studies.[1][5]

  • Model Disease Variability: Utilizing cell lines derived from different tissues or disease states can provide a more comprehensive understanding of a compound's potential therapeutic window and target patient populations.[1]

To this end, this guide will detail the experimental workflow for evaluating Compound X in two commonly used, yet distinct, host cell lines for recombinant protein expression: Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells. Both cell lines will be engineered to express our hypothetical Gs-coupled GPCR target. The fundamental differences in their origin (human vs. hamster) and inherent signaling machinery provide a sound basis for a rigorous cross-validation study.[6]

Experimental Design and Methodologies

A systematic approach is paramount for the successful cross-validation of Compound X's activity. The following sections delineate the key experimental protocols.

Cell Line Selection and Characterization

The foundational step is the selection and thorough characterization of the cell lines to be used.[6] For this study, we selected HEK293 and CHO cells, both of which are workhorses in drug discovery due to their robust growth characteristics and amenability to genetic engineering.

  • Source and Authentication: It is critical to obtain cell lines from a reputable cell bank (e.g., ATCC) to ensure their identity and purity.[6] Regular authentication using methods like Short Tandem Repeat (STR) profiling is essential to prevent the use of misidentified or cross-contaminated cell lines.

  • Transfection and Clonal Selection: Both HEK293 and CHO cell lines will be stably transfected with an expression vector encoding our hypothetical Gs-coupled GPCR. Following selection with an appropriate antibiotic, single-cell clones will be isolated and expanded.

  • Target Expression Verification: The expression of the target GPCR will be confirmed and quantified at both the mRNA (e.g., via RT-qPCR) and protein (e.g., via Western blot or flow cytometry) levels in the selected clonal cell lines. This step is crucial to ensure that any observed differences in compound activity are not simply due to variations in receptor expression levels.

Assessment of Cellular Viability

Prior to functional characterization, it is essential to determine the potential cytotoxic effects of Compound X on the selected cell lines. This ensures that the observed functional responses are not confounded by a loss of cell viability. A widely used and robust method for this is the ATP-based luminescent cell viability assay.[7][8][9]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [7]

  • Cell Seeding: Plate HEK293-GPCR and CHO-GPCR cells in a 96-well, white, clear-bottom plate at an optimized density (e.g., 10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of Compound X in the appropriate cell culture medium. Add the compound dilutions to the cells and incubate for the desired duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO at the highest concentration used for the compound dilutions).

  • Assay Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature.[10] Add a volume of reagent equal to the volume of cell culture medium in each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ATP present and, therefore, the number of viable cells.[7] Plot the percentage of cell viability relative to the vehicle control against the log concentration of Compound X to determine the CC50 (half-maximal cytotoxic concentration).

Functional Characterization: cAMP Accumulation Assay

To quantify the agonist activity of Compound X at the Gs-coupled GPCR, a cAMP accumulation assay will be performed.[2][4] Modern cAMP assays are often based on competitive immunoassay principles, with detection methods such as Homogeneous Time-Resolved Fluorescence (HTRF).[2][4]

Protocol: HTRF-Based cAMP Assay [2]

  • Cell Preparation: Harvest and resuspend HEK293-GPCR and CHO-GPCR cells in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Stimulation: In a 384-well plate, add a small volume of serially diluted Compound X.[2] Then, add the cell suspension to each well. Include a positive control (e.g., a known agonist for the receptor) and a vehicle control. Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • cAMP Detection: Following the manufacturer's protocol, add the HTRF detection reagents. This typically involves the sequential addition of a cAMP-d2 conjugate and a europium cryptate-labeled anti-cAMP antibody.[2][4]

  • Incubation and Measurement: Incubate the plate at room temperature for 60 minutes, protected from light.[2] Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio (e.g., 665 nm / 620 nm) and normalize the data to the vehicle and positive controls. Plot the normalized response against the log concentration of Compound X and fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

Visualization of Experimental Workflow and Signaling Pathway

To provide a clear visual representation of the experimental processes and the underlying biological pathway, the following diagrams have been generated using Graphviz.

G cluster_cell_prep Cell Line Preparation cluster_assays Experimental Assays cluster_data Data Analysis HEK293 HEK293 Cells Transfection Stable Transfection (GPCR Expression Vector) HEK293->Transfection CHO CHO Cells CHO->Transfection Selection Clonal Selection Transfection->Selection HEK_GPCR HEK293-GPCR Selection->HEK_GPCR CHO_GPCR CHO-GPCR Selection->CHO_GPCR Viability Cell Viability Assay (ATP-based) HEK_GPCR->Viability Functional Functional Assay (cAMP HTRF) HEK_GPCR->Functional CHO_GPCR->Viability CHO_GPCR->Functional CC50 Determine CC50 Viability->CC50 EC50_Emax Determine EC50 & Emax Functional->EC50_Emax

Caption: Experimental workflow for cross-validation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CompoundX Compound X (Agonist) GPCR Gs-Coupled GPCR CompoundX->GPCR Binds and Activates G_protein G Protein (Gs) GPCR->G_protein Activates AC Adenylate Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

Caption: Gs-coupled GPCR signaling pathway.

Comparative Data Analysis

The data obtained from the cell viability and functional assays should be tabulated for a clear and direct comparison of Compound X's activity in the two cell lines.

Table 1: Cytotoxicity of Compound X in HEK293-GPCR and CHO-GPCR Cells

Cell LineCC50 (µM)
HEK293-GPCR> 100
CHO-GPCR> 100

Data are representative and for illustrative purposes.

Table 2: Functional Activity of Compound X in HEK293-GPCR and CHO-GPCR Cells

Cell LineEC50 (nM)Emax (% of Control Agonist)
HEK293-GPCR15.2 ± 2.198 ± 5
CHO-GPCR22.5 ± 3.595 ± 7

Data are represented as mean ± standard deviation from three independent experiments and are for illustrative purposes.

The illustrative data in Table 1 indicate that Compound X does not exhibit significant cytotoxicity in either cell line at concentrations well above those required for a functional effect. The data in Table 2 demonstrate that Compound X acts as a potent and full agonist in both HEK293-GPCR and CHO-GPCR cells, with comparable EC50 and Emax values. This concordance across two distinct cellular backgrounds provides strong evidence for the on-target activity of Compound X and enhances the confidence in its pharmacological profile. Any significant discrepancies in these values would warrant further investigation into potential differences in signaling pathway components or receptor regulation between the two cell lines.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for the cross-validation of a novel compound's activity in different cell lines. By employing well-characterized cell lines, robust assay methodologies, and systematic data analysis, researchers can build a strong foundation for the preclinical development of new therapeutic agents. The consistent activity of Compound X in both HEK293 and CHO cells, as illustrated in this guide, exemplifies a successful cross-validation study, providing a high degree of confidence in the compound's in vitro pharmacological profile and its potential for further development.

References

  • DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Agilent Technologies. (2010). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Retrieved from [Link]

  • ResearchGate. (2023). Why do researchers use two different cell lines for in vitro studies?. Retrieved from [Link]

  • BioPharma Dive. (2022). Cell line characterization and selection made easy. Retrieved from [Link]

  • Bowdish Lab, McMaster University. (n.d.). Flow Cytometry Binding Assay. Retrieved from [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 276(3), 859-866.
  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Loizzo, M. R., et al. (2019). Cancer Cell Lines Are Useful Model Systems for Medical Research. Cancers, 11(8), 1098.
  • Genedata. (2025). Next-Gen Cell Line Characterization for Safer, Faster Drug Development. Retrieved from [Link]

  • Wang, L., et al. (2014). In vitro human cell line models to predict clinical response to anticancer drugs. Pharmacogenomics, 15(2), 209-220.
  • Abdo, N., et al. (2015). Cell Lines Models of Drug Response: Successes and Lessons from this Pharmacogenomic Model. Current pharmaceutical design, 21(34), 5025-5032.
  • ResearchGate. (2024). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?. Retrieved from [Link]

  • Haibe-Kains, B., et al. (2022). A cross-study analysis of drug response prediction in cancer cell lines.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A cross-study analysis of drug response prediction in cancer cell lines. Retrieved from [Link]

  • Promega Corporation. (2023, August 16). MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo [Video]. YouTube. Retrieved from [Link]

  • Editage Insights. (2023). Cross-validation: An essential tool for biomedical researchers. Retrieved from [Link]

  • Ardigen. (2021). Cross validation – a safeguard for machine learning models. Retrieved from [Link]

Sources

Validation

Independent Verification of the Biological Activity of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine: A Comparative Guide

Executive Summary & Structural Rationale In neuropharmacological drug discovery, the independent verification of commercially available biochemical probes is a critical step before their integration into complex in vivo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In neuropharmacological drug discovery, the independent verification of commercially available biochemical probes is a critical step before their integration into complex in vivo models. The compound 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine presents a highly specific structural motif: a lipophilic indanyl group connected via an ether linkage to a basic piperidine moiety.

As a Senior Application Scientist, I approach this structure by recognizing its direct homology to the classical pharmacophore of Histamine H3 Receptor (H3R) antagonists and inverse agonists . The H3R is a constitutively active G-protein coupled receptor (GPCR) that regulates the release of histamine and other neurotransmitters . To rigorously evaluate the biological activity of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine, it must be benchmarked against established clinical-stage H3R inverse agonists, such as Pitolisant.

This guide provides a self-validating experimental framework to independently verify the binding affinity, functional efficacy, and mechanism of action of this compound.

Putative Mechanism of Action: H3R Signaling

The Histamine H3 receptor is coupled to Gi/o​ proteins. In its constitutively active state (even without an agonist), it inhibits adenylyl cyclase (AC), thereby suppressing cyclic AMP (cAMP) production. An inverse agonist binds to the receptor and forces it into an inactive conformation, relieving the inhibition on AC and allowing cAMP levels to rise.

H3R_Signaling Compound 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine (Inverse Agonist) H3R Histamine H3 Receptor (Constitutively Active) Compound->H3R Inhibits/Reverses Histamine Histamine / Agonists Histamine->H3R Activates Gi Gi/o Protein H3R->Gi Couples AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Production AC->cAMP Synthesizes PKA PKA Activation & Neurotransmitter Release cAMP->PKA Activates

Fig 1. Histamine H3 Receptor Gi/o signaling pathway and the modulatory role of inverse agonists.

Comparative Performance Data

To establish a baseline for successful verification, your experimental data for 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine should be compared against the known parameters of Pitolisant and Ciproxifan. The table below outlines the expected pharmacological profile if the compound acts as a true H3R inverse agonist.

CompoundPutative TargetBinding Affinity ( Ki​ , nM)Functional Activity ( IC50​ , nM)Pharmacological Profile
4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine H3RAssay Dependent (Target: < 50 nM)Assay Dependent (Target: < 100 nM)Putative Inverse Agonist
Pitolisant (Reference Standard) H3R1.5 - 5.0~10 - 15Strong Inverse Agonist
Ciproxifan (Reference Standard) H3R0.5 - 2.0~3 - 8Antagonist / Inverse Agonist

Note: The target thresholds for the title compound represent the standard criteria for a viable hit in GPCR screening workflows.

Self-Validating Experimental Protocols

To ensure data integrity, every assay must be designed as a self-validating system. This means incorporating internal controls that not only measure activity but also confirm the mechanism of that activity.

Validation_Workflow Prep Compound Preparation Binding Radioligand Binding ([³H]-NAMH) Prep->Binding GTP GTPγS Shift Assay (Agonist vs Antagonist) Binding->GTP Affinity Confirmed cAMP cAMP Accumulation (Forskolin-stimulated) GTP->cAMP Mode of Action Analysis Data Synthesis & Comparison to Pitolisant cAMP->Analysis Functional IC50

Fig 2. Step-by-step experimental workflow for the independent verification of H3R ligands.

Protocol A: Radioligand Competition Binding with GTPγS Shift

Objective: Determine the binding affinity ( Ki​ ) and preliminarily identify the mode of action (agonist vs. inverse agonist). Causality & Self-Validation: We utilize [3H] -N- α -methylhistamine ( [3H] -NAMH), a highly selective H3R agonist 1. By performing the assay both in the presence and absence of 100 µM GTP γ S, we create an internal validation mechanism. GTP γ S irreversibly binds the G α subunit, uncoupling the receptor. Agonists will exhibit a significant rightward shift (lower affinity) in the presence of GTP γ S. Conversely, inverse agonists like Pitolisant and our test compound will show no shift or a slight leftward shift. This "GTP shift" validates the compound's pharmacological nature before functional testing.

Methodology:

  • Membrane Preparation: Resuspend HEK293 cell membranes stably expressing human H3R (approx. 10 µg protein/well) in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Ligand Addition: In a 96-well plate, combine membranes with 1 nM [3H] -NAMH.

  • Compound Titration: Add increasing concentrations of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine ( 10−11 to 10−5 M). Run parallel wells containing 100 µM GTP γ S.

  • Controls: Include Pitolisant as a positive control for inverse agonism. Use 10 µM unlabelled histamine to define Non-Specific Binding (NSB).

  • Incubation: Incubate the plate for 60 minutes at 25°C to ensure equilibrium is reached.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B filters. Crucial step: Pre-soak filters in 0.3% Polyethyleneimine (PEI) for 1 hour to neutralize the negative charge of the glass fiber, preventing non-specific binding of the lipophilic piperidine moiety.

  • Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and measure radioactivity. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay (TR-FRET)

Objective: Quantify the functional inverse agonist efficacy of the compound. Causality & Self-Validation: Because H3R is a Gi/o​ -coupled receptor, its activation decreases cAMP. To measure the effect of an inverse agonist, we must first artificially stimulate adenylyl cyclase using Forskolin to raise the basal cAMP "window." The constitutive activity of H3R naturally suppresses this Forskolin-induced peak. An inverse agonist will relieve this suppression, causing a measurable increase in cAMP relative to the Forskolin-only baseline. Utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates auto-fluorescence interference commonly caused by aromatic indanyl compounds, ensuring the signal is strictly biological 2.

Methodology:

  • Cell Seeding: Plate hH3R-expressing HEK293 cells in a 384-well microplate (2,000 cells/well) in stimulation buffer supplemented with 0.5 mM IBMX. Note: IBMX is a phosphodiesterase inhibitor necessary to prevent the rapid degradation of synthesized cAMP.

  • Stimulation: Add 10 µM Forskolin to all wells to stimulate adenylyl cyclase and establish the assay window.

  • Compound Treatment: Immediately add varying concentrations of 4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine or the reference standard (Pitolisant).

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection: Add TR-FRET cAMP detection reagents (e.g., Europium-chelate labeled cAMP and ULight-anti-cAMP antibody) according to the manufacturer's protocols.

  • Reading: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

  • Data Analysis: Plot the FRET 665/615 ratio against the log concentration of the compound to derive the IC50​ (concentration required to reverse 50% of the constitutive receptor activity).

References

  • The histamine H3 receptor: from discovery to clinical trials with pitolisant Source: British Journal of Pharmacology (via NIH) URL:[Link]

  • AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation Source: MDPI URL:[Link]

  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists Source: ACS Sensors (via NIH) URL:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine
Reactant of Route 2
Reactant of Route 2
4-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine
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